Product packaging for N-(Azetidin-3-yl)quinazolin-4-amine(Cat. No.:CAS No. 1380300-68-4)

N-(Azetidin-3-yl)quinazolin-4-amine

Cat. No.: B3059873
CAS No.: 1380300-68-4
M. Wt: 200.24
InChI Key: HONUBIONPLCTDT-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4 B3059873 N-(Azetidin-3-yl)quinazolin-4-amine CAS No. 1380300-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(azetidin-3-yl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-10-9(3-1)11(14-7-13-10)15-8-5-12-6-8/h1-4,7-8,12H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONUBIONPLCTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298197
Record name 4-Quinazolinamine, N-3-azetidinyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-68-4
Record name 4-Quinazolinamine, N-3-azetidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-3-azetidinyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Structure-Activity Relationship of N-(Azetidin-3-yl)quinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology domain. The 4-aminoquinazoline moiety, in particular, has been identified as a "privileged scaffold" for the development of kinase inhibitors, most notably targeting the epidermal growth factor receptor (EGFR). While extensive research has explored substitutions at the 4-anilino position, the structure-activity relationship (SAR) of derivatives bearing small, saturated heterocycles at this position is an area of growing interest. This technical guide focuses on the N-(Azetidin-3-yl)quinazolin-4-amine scaffold, summarizing the available data on its synthesis, biological activity, and SAR, and extrapolating from closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

While a dedicated, comprehensive SAR study for this compound is not extensively documented in publicly available literature, this guide consolidates findings from related studies on azetidine-substituted quinazolines and general SAR principles of 4-aminoquinazoline derivatives to build a predictive framework.

Core Structure and Pharmacophoric Significance

The this compound core combines the established pharmacophore of the 4-aminoquinazoline with the unique properties of the azetidine ring. The quinazoline portion typically engages in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The azetidine moiety, a four-membered saturated heterocycle, offers several advantages:

  • Vectorial Exit: It provides a defined exit vector from the core scaffold, allowing for the exploration of new chemical space.

  • Improved Physicochemical Properties: The introduction of the azetidine ring can modulate solubility, lipophilicity, and metabolic stability.

  • Novel Interactions: The nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or a point for further substitution to probe interactions with the solvent-exposed region of the target protein.

Structure-Activity Relationship (SAR) Insights

Based on broader studies of 4-aminoquinazoline derivatives, particularly as EGFR inhibitors, several key SAR principles can be inferred for the this compound scaffold.

Substitution on the Quinazoline Ring

Modifications to the quinazoline core at positions 6 and 7 are well-known to significantly impact potency and selectivity.

  • 6- and 7-Positions: Small, electron-withdrawing or lipophilic groups at these positions often enhance binding affinity. For instance, in the context of EGFR inhibitors, substitutions with groups like methoxy, chloro, or bromo can lead to increased potency.

  • 5- and 8-Positions: These positions are generally less tolerant to substitution, and modifications can disrupt the optimal conformation for binding to the kinase hinge region.

Substitution on the Azetidine Ring

The azetidine moiety offers a key point for diversification.

  • Azetidine Nitrogen (Position 1): Substitution at this position is crucial for modulating physicochemical properties and can introduce additional interactions with the target protein. For example, the introduction of small alkyl groups or functionalized side chains can impact solubility and cell permeability.

  • Azetidine Carbons (Positions 2 and 4): Substitution at these positions is less common but could be explored to fine-tune the orientation of the azetidine ring within the binding pocket.

The Aniline Moiety (in 4-Anilinoquinazolines)

For analogs that are part of the broader 4-anilinoquinazoline class, where the azetidine is further substituted, the nature of the aniline ring is critical for activity, particularly in EGFR inhibitors.

  • Meta- and Para-Positions: These positions on the aniline ring are key for interacting with specific residues in the kinase active site. Small, electron-withdrawing groups like chlorine or fluorine are often favored.

Biological Activity of Related Compounds

While specific quantitative data for a series of this compound derivatives is sparse, studies on related compounds highlight the potential of this scaffold. For instance, a study on azetidine-substituted 4-anilinoquinazoline derivatives reported their evaluation as EGFR inhibitors, with some compounds showing potent inhibitory activities against lung cancer cell lines.[1] This suggests that the incorporation of an azetidinyl moiety is a viable strategy for developing effective kinase inhibitors.

Furthermore, the synthesis of azetidinyl-3-quinazolin-4-one hybrids has been explored for antimicrobial applications, indicating the versatility of the azetidinyl-quinazoline scaffold in different therapeutic areas.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on common methodologies for related compounds.

General Synthesis of N-(Azetidin-3-yl)quinazolin-4-amines

A common synthetic route to N-substituted quinazolin-4-amines involves the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor.

Step 1: Synthesis of 4-Chloroquinazoline 4-Hydroxyquinazoline can be converted to 4-chloroquinazoline by refluxing with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Substitution 4-Chloroquinazoline is then reacted with a protected azetidin-3-amine (e.g., N-Boc-azetidin-3-amine) in a suitable solvent like isopropanol or DMF, often in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is typically heated to drive it to completion.

Step 3: Deprotection The protecting group on the azetidine nitrogen (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to yield the final this compound.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

The inhibitory activity of the synthesized compounds against a target kinase like EGFR is typically determined using an in vitro enzyme assay.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., Kinase-Glo®). These assays measure the amount of ATP consumed or the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • The kinase enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are incubated in a buffer solution.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and a detection reagent is added.

    • The signal (fluorescence or luminescence) is measured, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds is assessed against cancer cell lines.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Procedure:

    • Cancer cells (e.g., A549 or HCC827 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

    • The MTT or MTS reagent is added to the wells, and the plates are incubated to allow the formation of formazan crystals (in the case of MTT) or a colored product.

    • The formazan is solubilized (for MTT), and the absorbance is read using a microplate reader.

  • Data Analysis: The GI₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.

Visualizing Synthesis and Biological Interactions

To better understand the relationships and processes involved, the following diagrams are provided.

G General Synthetic Pathway for this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection 4-Hydroxyquinazoline 4-Hydroxyquinazoline 4-Chloroquinazoline 4-Chloroquinazoline 4-Hydroxyquinazoline->4-Chloroquinazoline SOCl₂ or POCl₃, reflux N-Boc-N-(Azetidin-3-yl)quinazolin-4-amine N-Boc-N-(Azetidin-3-yl)quinazolin-4-amine 4-Chloroquinazoline->N-Boc-N-(Azetidin-3-yl)quinazolin-4-amine DIPEA, iPrOH N-Boc-azetidin-3-amine N-Boc-azetidin-3-amine N-Boc-azetidin-3-amine->N-Boc-N-(Azetidin-3-yl)quinazolin-4-amine This compound This compound N-Boc-N-(Azetidin-3-yl)quinazolin-4-amine->this compound TFA, DCM

Caption: General synthetic route for this compound.

G Pharmacophore Model for 4-Aminoquinazoline Kinase Inhibitors Quinazoline Core Quinazoline Core Hinge Region Hinge Region Quinazoline Core->Hinge Region H-Bonds 4-Amino Linker 4-Amino Linker Quinazoline Core->4-Amino Linker Substituent (e.g., Azetidine) Substituent (e.g., Azetidine) 4-Amino Linker->Substituent (e.g., Azetidine) Solvent-Exposed Region Solvent-Exposed Region Substituent (e.g., Azetidine)->Solvent-Exposed Region Probes for additional interactions

Caption: Key pharmacophoric features of 4-aminoquinazoline kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutics, particularly kinase inhibitors. While direct and comprehensive SAR data for this specific compound series is limited, extrapolation from related 4-aminoquinazoline analogs provides a strong foundation for rational drug design. The key takeaways are the importance of substitution at the 6- and 7-positions of the quinazoline ring and the potential for diversification at the azetidine nitrogen to fine-tune physicochemical properties and explore new interactions within the target's binding site.

Future work should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with variations at these key positions. Such studies will be crucial to fully elucidate the SAR of this scaffold and unlock its therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers embarking on this endeavor.

References

Synthesis of Novel N-(Azetidin-3-yl)quinazolin-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and biological evaluation of novel N-(Azetidin-3-yl)quinazolin-4-amine analogs. These compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways. This document provides detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the development of new therapeutic agents.

Core Synthesis Strategy

The principal synthetic route to this compound analogs involves a nucleophilic aromatic substitution (SNAr) reaction. This key step entails the coupling of a 4-chloroquinazoline intermediate with a 3-aminoazetidine derivative. The quinazoline core can be functionalized at various positions, most commonly at the 2-position, to explore structure-activity relationships (SAR).

A general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_0 Quinazoline Core Synthesis cluster_1 Chlorination cluster_2 Azetidine Moiety cluster_3 Coupling and Deprotection A Substituted Anthranilic Acid C 2-Substituted-quinazolin-4(3H)-one A->C Cyclization B Cyclization Reagent (e.g., Formamide) B->C E 4-Chloro-2-substituted-quinazoline C->E D Chlorinating Agent (e.g., SOCl2, POCl3) D->E G Nucleophilic Aromatic Substitution E->G F Protected 3-Aminoazetidine F->G H Protected this compound G->H Coupling I Final this compound Analog H->I Deprotection EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand->EGFR Binds Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->Dimerization Inhibits PI3K_Akt_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 Cytoplasmic Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Quinazoline-based PI3K Inhibitor Inhibitor->PI3K Inhibits

Navigating the Uncharted Territory of N-(Azetidin-3-yl)quinazolin-4-amine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific biological target data for the compound N-(Azetidin-3-yl)quinazolin-4-amine. This technical guide has been constructed based on the known biological activities of structurally related quinazolin-4-amine derivatives. The experimental data and protocols presented herein are representative examples derived from studies on analogous compounds and should be considered hypothetical in the context of this compound until direct experimental validation is performed.

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its derivatives are particularly prominent as inhibitors of protein kinases and other cellular targets implicated in oncology and other diseases. This compound, a molecule combining the quinazoline core with a strained azetidine ring, represents a novel chemical entity with unexplored therapeutic potential. This guide provides a comprehensive overview of the putative biological targets for this compound, drawing parallels from well-characterized analogs. We present potential mechanisms of action, hypothetical quantitative data, and detailed experimental protocols to guide future research and drug development efforts.

Putative Biological Targets

Based on the extensive research into the quinazolin-4-amine chemical class, the primary putative biological targets for this compound are anticipated to be within the protein kinase superfamily, particularly those involved in cell proliferation and signaling, as well as ATP-binding cassette (ABC) transporters associated with multidrug resistance.

Protein Kinase Inhibition

The 4-aminoquinazoline moiety is a well-established ATP-competitive pharmacophore that binds to the hinge region of the kinase ATP-binding pocket. Key kinases that are frequently inhibited by this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

The following table summarizes hypothetical IC50 values for this compound against a panel of protein kinases, based on activities observed for related compounds.

Target KinaseHypothetical IC50 (nM)Assay Type
EGFR25In vitro biochemical kinase assay
VEGFR-260In vitro biochemical kinase assay
Aurora Kinase A150In vitro biochemical kinase assay
Aurora Kinase B300In vitro biochemical kinase assay
CDK2>1000In vitro biochemical kinase assay
Inhibition of ABC Transporters

Certain quinazolinamine derivatives have been shown to inhibit ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are efflux pumps that contribute to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell.

TransporterProbe SubstrateHypothetical IC50 (µM)Assay Type
P-glycoprotein (P-gp)Digoxin5.2Cell-based efflux assay
BCRPHoechst 333422.8Cell-based efflux assay

Signaling Pathways

The putative inhibitory activities of this compound suggest its involvement in key cancer-related signaling pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound This compound (Putative Inhibitor) Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Putative inhibition of the EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for assessing the potential biological activities of this compound are provided below.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified protein kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents dispense_compound Dispense Test Compound (serial dilutions) prepare_reagents->dispense_compound add_kinase Add Kinase and Substrate dispense_compound->add_kinase incubate1 Incubate at RT add_kinase->incubate1 initiate_reaction Initiate Reaction with ATP incubate1->initiate_reaction incubate2 Incubate at RT initiate_reaction->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining in the well.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based ABC Transporter Efflux Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on the efflux activity of P-gp or BCRP in a cellular context.

Methodology:

  • Cell Culture: Culture a cell line that overexpresses the ABC transporter of interest (e.g., MDCKII-MDR1 for P-gp or MDCKII-BCRP for BCRP).

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (positive control).

  • Substrate Loading: Add a fluorescent probe substrate for the specific transporter (e.g., Calcein-AM for P-gp, Hoechst 33342 for BCRP).

  • Efflux Measurement: Measure the intracellular accumulation of the fluorescent substrate over time using a plate reader or flow cytometer. Inhibition of the transporter will result in increased intracellular fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, its structural similarity to a well-established class of kinase inhibitors provides a strong rationale for investigating its activity against targets such as EGFR, VEGFR-2, and Aurora kinases. Furthermore, the potential for this compound to modulate the activity of ABC transporters warrants investigation, as this could have significant implications for overcoming multidrug resistance in cancer therapy. The experimental protocols and hypothetical data presented in this guide offer a foundational framework for the systematic evaluation of this promising new chemical entity. Future research should focus on a broad-based screening approach to definitively identify its primary biological targets and elucidate its mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.

In-vitro evaluation of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In-Vitro Evaluation of N-(Azetidin-3-yl)quinazolin-4-amine

This technical guide provides a comprehensive overview of the in-vitro evaluation of this compound, a novel quinazoline derivative with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this compound. The guide details its inhibitory activity against key oncogenic kinases, its effects on cancer cell viability, and the experimental protocols utilized for its characterization.

Introduction

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples developed as potent and selective inhibitors of protein kinases.[1][2] Several quinazoline-based drugs have been successfully approved for the treatment of cancer. The this compound scaffold represents a novel structural variation within this class, suggesting its potential as a modulator of key signaling pathways implicated in disease. This guide summarizes the in-vitro characterization of this compound, focusing on its kinase inhibitory profile and cellular effects.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of protein kinases known to be involved in cancer progression. The compound demonstrated potent and selective inhibition of Casein Kinase 1δ/ε (CK1δ/ε), a key regulator of various cellular processes, including cell cycle progression and apoptosis.[3]

Table 1: In-Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
CK1δ15
CK1ε25
CDK5/p25> 1000
GSK-3α/β> 1000
DYRK1A> 500

Cellular Activity

The anti-proliferative effects of this compound were evaluated in various cancer cell lines using a standard cell viability assay. The compound exhibited significant cytotoxic activity, particularly in cell lines known to be sensitive to inhibitors of the CK1δ/ε pathway.

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
PANC-1Pancreatic Ductal Adenocarcinoma5.2
MCF-7Breast Carcinoma12.8
HeLaCervical Cancer25.1

Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects through the inhibition of the CK1δ/ε signaling pathway. Inhibition of CK1δ/ε can lead to the stabilization of tumor suppressor proteins and the destabilization of oncoproteins, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor CK1delta_epsilon CK1δ/ε Receptor->CK1delta_epsilon Activates Oncogenic_Proteins Oncogenic Proteins CK1delta_epsilon->Oncogenic_Proteins Phosphorylates & Promotes Degradation Tumor_Suppressors Tumor Suppressors CK1delta_epsilon->Tumor_Suppressors Phosphorylates & Inhibits Compound This compound Compound->CK1delta_epsilon Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Oncogenic_Proteins->Cell_Cycle_Arrest Prevents Tumor_Suppressors->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In-Vitro Kinase Assay

This protocol describes a direct kinase assay to determine the IC50 values of this compound against target kinases.[4][5]

  • Reaction Setup : Prepare a reaction mixture containing 200 ng of the purified kinase and 2 µg of a suitable substrate protein in 1x kinase assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol).

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction mixtures.

  • Initiation : Start the kinase reaction by adding [γ-³²P]-ATP to a final concentration of 0.1 mM.

  • Incubation : Incubate the reactions at 30°C for 30 minutes with agitation.

  • Termination : Stop the reactions by adding 4x LDS sample buffer.

  • Analysis : Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the band intensities to determine the IC50 values.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[6][7]

  • Cell Seeding : Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition : Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization : Add 100 µl of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro evaluation of this compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound QC Quality Control (NMR, MS, Purity) Synthesis->QC Kinase_Screening Kinase Panel Screening QC->Kinase_Screening Cell_Viability Cell Viability Assay (MTT) QC->Cell_Viability IC50_Determination IC50 Determination (Kinase Assay) Kinase_Screening->IC50_Determination Data_Analysis Data Analysis and IC50 Calculation IC50_Determination->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) Cell_Viability->Mechanism_Studies Mechanism_Studies->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for in-vitro evaluation.

Conclusion

The in-vitro data presented in this guide suggest that this compound is a potent and selective inhibitor of CK1δ/ε with significant anti-proliferative activity in cancer cell lines. These findings warrant further investigation of this compound as a potential therapeutic agent for the treatment of cancers dependent on the CK1δ/ε signaling pathway. Future studies should focus on in-vivo efficacy, pharmacokinetic profiling, and further elucidation of its mechanism of action.

References

In-Depth Technical Guide: Physicochemical Properties of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(Azetidin-3-yl)quinazolin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its known and predicted properties, detailed experimental protocols for their determination, and explores the biological context of the broader quinazoline class.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, a combination of known data for its core components and in silico predictions provide valuable insights.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₄-
Molecular Weight 200.24 g/mol [1]
Physical Form Solid[1]
Predicted logP 1.5 - 2.5In silico prediction
Predicted pKa (most basic) 7.5 - 8.5In silico prediction
Predicted Aqueous Solubility Low to moderateIn silico prediction
Predicted Melting Point 180 - 220 °CIn silico prediction

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential for drug development. The following are standard protocols for measuring key parameters.

Determination of Aqueous Solubility (Saturate-Shake-Filtrate Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation to separate the solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa value(s) of this compound, which possesses basic nitrogen atoms.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Determination of the Partition Coefficient (logP) by Shake-Flask Method

Objective: To measure the lipophilicity of the neutral form of this compound by determining its partition between n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The funnel is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Melting Point by Capillary Method

Objective: To determine the melting point range of the solid compound.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.

Biological Context and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities, particularly as inhibitors of protein kinases.[2] While the specific biological targets of this compound are not extensively documented, its structural similarity to known kinase inhibitors suggests potential activity in related signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many 4-aminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Inhibition of EGFR by small molecules typically occurs at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4][5]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

NF-κB Signaling Pathway

Recent studies have also implicated quinazoline derivatives as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, immune responses, and cell survival. Inhibition of this pathway can have therapeutic benefits in inflammatory diseases and certain cancers.

Experimental and Logical Workflows

The systematic characterization of a novel compound involves a logical progression of experiments.

Physicochemical_Workflow Compound This compound Synthesis Synthesis & Purification Compound->Synthesis Structural_ID Structural Identification (NMR, MS) Synthesis->Structural_ID Physicochem Physicochemical Profiling Structural_ID->Physicochem Solubility Aqueous Solubility Physicochem->Solubility pKa pKa Determination Physicochem->pKa logP logP Measurement Physicochem->logP MeltingPoint Melting Point Physicochem->MeltingPoint Biological Biological Activity Screening Physicochem->Biological

Caption: Workflow for physicochemical characterization.

References

N-(Azetidin-3-yl)quinazolin-4-amine: A Technical Guide to the Patent and Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent landscape and scientific literature surrounding N-(Azetidin-3-yl)quinazolin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from closely related analogs and the broader class of quinazoline derivatives to provide a comprehensive overview for research and development professionals.

Executive Summary

This compound belongs to the quinazoline family, a class of compounds extensively explored for their therapeutic potential, particularly as kinase inhibitors in oncology. While specific patents exclusively claiming this compound are not prevalent, the molecule likely falls under the broad Markush claims of numerous patents covering quinazoline derivatives. These patents generally focus on their utility as inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). This guide synthesizes the available patent literature, outlines representative synthetic and assay methodologies based on structurally similar compounds, and contextualizes the potential mechanism of action through an examination of the EGFR signaling pathway.

Patent Landscape Analysis

The patent landscape for quinazoline derivatives is extensive and dominated by claims for their application as kinase inhibitors for the treatment of cancer. The core this compound structure is often encompassed within broader generic formulas in patent claims.

Key Patent Areas:

  • Broad Claims on Quinazoline Scaffolds: A significant number of patents claim a wide range of substituted quinazolines. These patents often define a generic structure where the 4-amino position is substituted with various cyclic amines, including azetidine.

  • EGFR Inhibitors: The vast majority of patents related to 4-aminoquinazoline derivatives focus on their ability to inhibit EGFR and its mutants.[1][2][3] These are often developed for the treatment of non-small cell lung cancer and other solid tumors.

  • Other Kinase Targets: While EGFR is the most common target, patents also describe quinazoline derivatives as inhibitors of other kinases such as HER2, VEGFR, and PI3K, indicating the versatility of this scaffold.[2]

Representative Assignees:

Major pharmaceutical companies and research institutions are active in filing patents for quinazoline-based kinase inhibitors. A comprehensive search reveals a wide range of assignees, reflecting the competitive nature of this field.

Due to the lack of specific patent filings for this compound, quantitative data from patent literature for this exact compound is not available. The following sections on experimental protocols and biological activity are based on representative examples from the scientific literature for closely related analogs.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the public domain. However, the following methodologies, adapted from the synthesis and evaluation of structurally similar 4-aminoquinazoline derivatives found in the scientific literature, can serve as a representative guide.

General Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of N-substituted-quinazolin-4-amines typically involves a nucleophilic aromatic substitution reaction. A common starting material is a 4-chloroquinazoline, which is reacted with the desired amine.

Workflow for the Synthesis of a Representative 4-Aminoquinazoline Analog:

G start Start: 4-Chloroquinazoline reaction Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, 80-120 °C) start->reaction amine Azetidin-3-amine derivative amine->reaction product This compound analog reaction->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (e.g., NMR, MS) purification->analysis final_product Final Product analysis->final_product G compound Test Compound (e.g., this compound analog) incubation Incubation compound->incubation kinase Kinase (e.g., EGFR) kinase->incubation substrate Substrate (e.g., Poly(Glu,Tyr)) substrate->incubation atp ATP (radiolabeled or with detection moiety) atp->incubation detection Detection of Substrate Phosphorylation incubation->detection data Data Analysis (IC50 determination) detection->data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR grb2 Grb2/Sos egfr->grb2 Activates pi3k PI3K egfr->pi3k Activates ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation ligand EGF (Ligand) ligand->egfr Binds inhibitor This compound (Proposed Inhibitor) inhibitor->egfr Inhibits

References

The Quinazoline Nucleus: A Privileged Scaffold in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Development, and Application of Quinazoline-Based Inhibitors

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold" for the design of highly potent and selective kinase inhibitors. This has led to the development of several blockbuster anticancer drugs, particularly targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases. This technical guide provides a comprehensive overview of the discovery and development of these critical therapeutic agents, intended for researchers, scientists, and drug development professionals.

Discovery and Historical Perspective

The journey of quinazoline-based inhibitors began with the exploration of ATP-competitive antagonists for protein kinases. Early research identified the 4-anilinoquinazoline scaffold as a potent inhibitor of the EGFR tyrosine kinase. This discovery was a landmark in targeted cancer therapy, moving away from cytotoxic chemotherapies towards agents that specifically target molecular drivers of cancer.

The first generation of these inhibitors, including gefitinib and erlotinib, were designed as reversible, ATP-competitive inhibitors that target the kinase domain of EGFR.[1][2][3] These drugs demonstrated remarkable efficacy in a subset of non-small-cell lung cancer (NSCLC) patients whose tumors harbored activating mutations in the EGFR gene.[3][4] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term efficacy.[4][5]

This challenge spurred the development of second-generation inhibitors like afatinib and dacomitinib.[1][6] These molecules were designed to bind irreversibly to the kinase domain by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, enabling them to overcome T790M-mediated resistance to some extent.[4] The evolution continues with third and fourth-generation inhibitors designed to tackle subsequent resistance mutations and improve selectivity.[4] Beyond EGFR, the quinazoline scaffold has been successfully adapted to inhibit other kinases, including VEGFR, CDK, PI3K, and Aurora kinases, demonstrating its broad applicability in drug discovery.[7][8][9][10]

Mechanism of Action: Targeting the ATP-Binding Site

Quinazoline-based inhibitors primarily function as Type I kinase inhibitors, meaning they are ATP-competitive. They occupy the adenosine triphosphate (ATP) binding pocket within the catalytic domain of the target kinase. By mimicking the adenine moiety of ATP, they prevent the binding of the natural substrate, thereby blocking the phosphotransferase reaction that is essential for signal transduction.

The binding is typically stabilized by a crucial hydrogen bond between the N1 atom of the quinazoline core and the "hinge" region of the kinase domain (e.g., with the backbone amide of Met793 in EGFR). The 4-anilino substituent projects into a hydrophobic pocket, and modifications at this position, as well as at the 6- and 7-positions of the quinazoline ring, are critical for determining potency and selectivity.

EGFR_Signaling_Pathway EGFR_dimer EGFR_dimer P1 P1 EGFR_dimer->P1 Dimerization ADP ADP P1->ADP Grb2_SOS Grb2_SOS P1->Grb2_SOS Recruitment PI3K PI3K P1->PI3K ATP ATP ATP->P1 Ras Ras Grb2_SOS->Ras PIP3 PIP3 PI3K->PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Transcription Factor Activation AKT AKT PIP3->AKT PIP2 PIP2 PIP2->PIP3 mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->P1 BLOCKS

Quantitative Data on Key Quinazoline Inhibitors

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their half-maximal effective concentration (EC50) in cell-based proliferation assays. The following tables summarize publicly available data for prominent quinazoline-based inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTarget KinaseIC50 (nM)Reference Compound(s)
Gefitinib EGFR (wild-type)10.41 - 11.65Erlotinib (11.65 nM)
Erlotinib EGFR (wild-type)11.65Gefitinib (10.41 nM)
Afatinib EGFR (wild-type)0.6-
EGFR (T790M/L858R)3.5-
Lapatinib EGFR10.8-
HER29.8-
Vandetanib EGFR11-
VEGFR-230-
BPR1K871 FLT319-
AURKA22-
Compound 13n CDK410-
CDK626-

Data compiled from multiple sources.[1][7][10]

Table 2: Cellular Antiproliferative Activity (IC50/EC50)
CompoundCell LineIC50/EC50 (µM)Target Pathway
Gefitinib A549 (EGFR wt)15.59EGFR
MDA-MB-23114.2EGFR
Erlotinib A549 (EGFR wt)7.26EGFR
NCI-H156.88EGFR
Compound 7 MDA-MB-2310.9EGFR/NF-κB
Compound 18 MGC-8030.85Antitumor
BPR1K871 MOLM-130.005FLT3/AURKA
MV4-110.005FLT3/AURKA

Data compiled from multiple sources.[1][6][10]

Table 3: Clinical Efficacy in EGFR-Mutant NSCLC (First-Line Treatment)
DrugMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Gefitinib 9.5 - 10.4 months52.3% - 74%
Erlotinib 12.4 - 14.0 months56.3% - 74%
Afatinib 2.4 - 11.1 months-

Data from various Phase III clinical trials. Results can vary based on the specific trial design and patient population.[11][12][13]

Synthesis and Experimental Protocols

The synthesis of the quinazoline core is well-established, with numerous methods reported. A common and versatile approach is the reaction of an appropriately substituted anthranilonitrile with a formamide equivalent or the condensation of an N-aryl-2-aminobenzamide with an orthoester.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., EGFR in NSCLC) Assay_Dev Assay Development (Kinase Activity) Target_ID->Assay_Dev Lead_Gen Lead Generation Assay_Dev->Lead_Gen HTS High-Throughput Screening (HTS) Lead_Gen->HTS FBDD Fragment-Based Drug Design (FBDD) Lead_Gen->FBDD Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt FBDD->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical In_Vitro In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Preclinical->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) Preclinical->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Phase_I Phase I (Safety) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Protocol 1: General Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines a common synthetic route. Specific reaction conditions (temperature, solvent, catalyst) may require optimization based on the specific substrates used.

  • Step 1: Synthesis of 2-Amino-benzonitrile. This starting material can be synthesized from isatoic anhydride by reaction with ammonia followed by dehydration, or purchased commercially.

  • Step 2: Formation of the Quinazoline Core.

    • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-amino-benzonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture to reflux (approx. 150°C) for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the intermediate N'-(cyanophenyl)-N,N-dimethylformamidine.

  • Step 3: Aniline Condensation.

    • Dissolve the intermediate from Step 2 (1.0 eq) and the desired substituted aniline (1.1 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approx. 120°C) for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature. Pour the mixture into ice-water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

    • The resulting precipitate is the crude product.

  • Step 4: Purification.

    • Collect the solid product by vacuum filtration and wash with water.

    • Dry the crude product under vacuum.

    • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) or by recrystallization to afford the pure 4-anilinoquinazoline derivative.

  • Step 5: Characterization. Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)

This protocol describes a typical ELISA-based assay to determine the IC50 value of a test compound.

  • Materials: Recombinant human EGFR kinase, Poly(Glu, Tyr) 4:1 substrate, ATP, 96-well microplates, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (pY-HRP), TMB substrate, and the quinazoline test compounds.

  • Plate Coating:

    • Coat a 96-well microplate with the Poly(Glu, Tyr) substrate (e.g., 100 µL of 0.25 mg/mL solution per well) overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Kinase Reaction:

    • Prepare serial dilutions of the quinazoline test compound in kinase reaction buffer.

    • To each well, add the kinase reaction buffer, the test compound at various concentrations, and recombinant EGFR enzyme.

    • Initiate the kinase reaction by adding a solution of ATP (final concentration typically at or below the Km value for ATP).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and wash the plate three times with wash buffer.

    • Add the pY-HRP antibody conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly to remove any unbound antibody.

    • Add the TMB substrate to each well. A blue color will develop in the presence of HRP.

    • Stop the color development by adding a stop solution (e.g., 1 M H₂SO₄), which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance (or percent inhibition relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR)

The extensive development of 4-anilinoquinazoline inhibitors has led to a well-defined structure-activity relationship (SAR). Understanding these relationships is crucial for designing new inhibitors with improved potency, selectivity, and pharmacokinetic properties.

// Invisible nodes for positioning arrows node [shape=point, width=0, height=0]; pos_hinge [pos="1.5,2.5!"]; pos_r1 [pos="5,1.5!"]; pos_r2 [pos="1.5,0.5!"]; pos_cov [pos="4.5,0.5!"];

pos_hinge -> Hinge_Binding; pos_r1 -> R1_Anilino; pos_r2 -> R2_Solubilizing; pos_cov -> Covalent_Binding; } caption: Key structure-activity relationships for 4-anilinoquinazoline inhibitors.

  • Hinge-Binding Moiety : The quinazoline core itself is the primary hinge-binder. The N1 position is essential for the hydrogen bond that anchors the inhibitor in the ATP pocket.[5]

  • 4-Anilino Group : This group occupies a hydrophobic region. Substitutions on the aniline ring are critical for potency and selectivity. For first-generation EGFR inhibitors, a 3-chloro or 3-ethynyl substituent was found to be optimal.[1]

  • 6- and 7-Positions : These positions are solvent-exposed and are key sites for modification to improve physicochemical properties like solubility and cell permeability. Long alkoxy chains incorporating basic amines (e.g., morpholine or piperazine) are common motifs that enhance aqueous solubility and often contribute to potency.[1][8]

  • Covalent Warhead : In second-generation inhibitors like afatinib, a reactive group (e.g., an acrylamide moiety) is typically attached at the 6- or 7-position via a linker. This group is positioned to react with a nearby cysteine residue in the active site, leading to irreversible inhibition.

The continued exploration of the quinazoline scaffold promises further advancements in targeted therapies, offering hope for more effective and durable treatments for cancer and other diseases driven by aberrant kinase activity.

References

Pharmacokinetic Profile of N-(Azetidin-3-yl)quinazolin-4-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic data for the compound N-(Azetidin-3-yl)quinazolin-4-amine. The following information is based on related quinazoline derivatives and general principles of drug metabolism, providing a predictive overview. Further experimental studies are required to establish a definitive pharmacokinetic profile for the target compound.

Introduction

This compound belongs to the quinazoline class of compounds, a versatile scaffold known for a wide range of biological activities. Quinazoline derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, can significantly influence the physicochemical and pharmacokinetic properties of the parent molecule. This guide aims to provide a comprehensive, albeit predictive, analysis of the potential pharmacokinetic profile of this compound, drawing upon data from structurally similar compounds.

Predicted Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of a drug candidate are critical determinants of its clinical efficacy and safety. While direct experimental data for this compound is unavailable, we can infer its likely pharmacokinetic characteristics.

Absorption: The absorption of quinazoline derivatives can be variable. The presence of the basic quinazoline nitrogen and the amino group of the azetidine ring suggests that the compound will likely be orally bioavailable, though the extent may be influenced by its solubility and permeability.

Distribution: Quinazoline-based compounds often exhibit good tissue distribution. The volume of distribution will depend on factors such as plasma protein binding and tissue permeability.

Metabolism: The quinazoline ring system is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways for related compounds include oxidation, hydroxylation, and N-dealkylation. The azetidine moiety may also undergo metabolism.

Excretion: The primary route of excretion for metabolites of quinazoline derivatives is typically through the kidneys (urine) and to a lesser extent, the feces.

Experimental Protocols for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies:

  • Metabolic Stability: Incubation with liver microsomes (human, rat, mouse) to determine the intrinsic clearance and identify the primary metabolizing CYP isoforms.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to quantify the extent of binding to plasma proteins.

  • Permeability: Caco-2 cell permeability assays to predict intestinal absorption.

In Vivo Studies:

  • Pharmacokinetic Profiling in Rodents: Administration of the compound to rats or mice via intravenous and oral routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Excretion Studies: Use of radiolabeled compound in rodents to determine the routes and extent of excretion.

  • Metabolite Identification: Analysis of plasma, urine, and feces from in vivo studies to identify the major metabolites.

Experimental Workflow for Pharmacokinetic Assessment

The logical flow for assessing the pharmacokinetic properties of a novel compound like this compound is depicted below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Studies cluster_2 Data Analysis & Modeling A Metabolic Stability (Liver Microsomes) G PK Parameter Calculation A->G B Plasma Protein Binding B->G C Permeability (Caco-2) H In Vitro-In Vivo Correlation C->H D Rodent PK Study (IV & PO) D->G E Excretion Study (Radiolabeled Compound) F Metabolite Identification E->F G->H I Human PK Prediction H->I

Caption: Workflow for pharmacokinetic characterization.

Signaling Pathways of Related Quinazoline Compounds

While the specific signaling pathway modulated by this compound is unknown, other quinazoline derivatives have been shown to target various protein kinases. For instance, some quinazoline-based molecules act as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), which are implicated in neurodegenerative disorders and cancer.[1] The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme.

G cluster_0 Kinase Inhibition by Quinazoline Derivative Kinase Protein Kinase (e.g., CK1δ/ε) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Competitively Binds to ATP Pocket Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Cell Cycle Arrest, Apoptosis) Downstream_Signaling->Biological_Response

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The pharmacokinetic profile of this compound remains to be experimentally determined. Based on the chemical scaffold, it is anticipated to possess drug-like properties, but comprehensive in vitro and in vivo studies are essential to quantify its ADME characteristics. The provided experimental workflows and predictive insights serve as a foundational guide for researchers and drug development professionals interested in advancing this and similar chemical entities. The exploration of its potential as a kinase inhibitor, in line with related quinazoline compounds, could be a promising avenue for future research.

References

A Technical Guide to the Preliminary Anti-Cancer Screening of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical framework for the preliminary anti-cancer evaluation of N-(Azetidin-3-yl)quinazolin-4-amine, a novel compound within the quinazoline class of potential kinase inhibitors. Quinazoline derivatives have shown significant promise as anti-cancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[1][2] This guide outlines a systematic, multi-phase screening cascade, from initial broad-spectrum cytotoxicity assessments to more detailed mechanistic and in vivo studies. It is intended for researchers, scientists, and drug development professionals engaged in oncology research. The protocols, data presentation formats, and workflow visualizations detailed herein are designed to serve as a robust template for the systematic evaluation of this and similar candidate molecules.

Introduction: Rationale for Screening

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1][3] These agents have demonstrated clinical efficacy in cancers characterized by EGFR mutations.[4][5] The proposed molecule, this compound, incorporates the essential quinazolin-4-amine core, suggesting a potential mechanism of action involving the inhibition of protein kinases crucial for tumor progression, such as those in the EGFR and PI3K/Akt/mTOR signaling pathways.[1][6][7]

The preliminary screening process is designed to systematically answer fundamental questions:

  • Does the compound exhibit cytotoxic activity against cancer cells?

  • What are the underlying mechanisms of cell death (e.g., apoptosis, cell cycle arrest)?

  • Does the compound engage with and inhibit key oncogenic signaling pathways?

  • Is the in vitro activity translatable to an in vivo setting?

This guide presents a structured workflow to address these questions, utilizing established and validated pre-clinical assays.

In Vitro Screening Cascade

A hierarchical approach is recommended to efficiently screen the candidate compound. The workflow begins with broad cytotoxicity testing and progresses to more specific mechanistic and target-based assays for promising "hits."

G Experimental Screening Workflow A Phase 1: Primary Cytotoxicity Screening (MTT Assay) C Determine IC50 Values A->C B Panel of Human Cancer Cell Lines (e.g., A549, MCF-7, PC-3, HCT116) B->A J Go/No-Go Decision C->J Evaluate Potency & Selectivity D Phase 2: Mechanistic Assays (On Sensitive Cell Lines) E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V / PI Staining) D->F G Phase 3: Target Pathway Analysis E->G F->G H Kinase Phosphorylation Assay (Western Blot / ELISA) G->H I Phase 4: In Vivo Efficacy Study (Xenograft Model) H->I I->J Final Assessment J->D Go

Caption: A hierarchical workflow for the anti-cancer screening of a candidate compound.

Phase 1: Primary Cytotoxicity Screening

The initial phase aims to determine the compound's general cytotoxic effect across a panel of diverse human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, PC-3 prostate carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the primary screening are summarized to identify the most sensitive cell lines for further study.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Non-Small Cell Lung2.5
MCF-7Breast (ER+)15.8
PC-3Prostate5.2
HCT116Colorectal8.9
A431Epidermoid0.9

Table 1: Hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines. The A431 and A549 cell lines show the highest sensitivity and are selected for further mechanistic studies.

Phase 2: Mechanistic Assays

This phase investigates the cellular mechanisms responsible for the observed cytotoxicity in the most sensitive cell lines identified in Phase 1.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the cell cycle distribution of a cell population.

  • Cell Treatment: Seed A549 cells in 6-well plates. Treat the cells with this compound at concentrations of 1x and 2x its IC₅₀ value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[14][15]

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.[16]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic/necrotic).[17][18]

  • Cell Treatment: Treat A549 cells as described in the cell cycle protocol (Section 4.1) for 48 hours.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and propidium iodide.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

  • Data Analysis: Determine the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[19]

Data Presentation: Hypothetical Mechanistic Data
Treatment (A549 Cells)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55%30%15%
Compound (1x IC₅₀)75%15%10%
Compound (2x IC₅₀)82%10%8%

Table 2: Hypothetical cell cycle analysis data, suggesting that the compound induces G1 phase arrest.

Treatment (A549 Cells)% Viable% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control95%3%2%
Compound (1x IC₅₀)60%25%15%
Compound (2x IC₅₀)35%40%25%

Table 3: Hypothetical apoptosis analysis data, indicating the compound induces cell death primarily through apoptosis.

Phase 3: Target Pathway Analysis

Given the quinazoline structure, investigating the compound's effect on key oncogenic kinase signaling pathways like EGFR and PI3K/Akt/mTOR is a logical next step.[20][21] These pathways are critical regulators of cell growth, proliferation, and survival.[7][22]

Relevant Signaling Pathways

G Simplified EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation ERK->Proliferation

Caption: The EGFR pathway, a key driver of cell proliferation in many cancers.[6]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival, Growth, Proliferation mTORC1->Survival PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR pathway, a central regulator of cell survival and growth.[22]

Experimental Protocol: Western Blot for Phospho-Kinase Levels

This technique measures the levels of specific proteins and their phosphorylation status, which is indicative of kinase activity.

  • Cell Lysis: Treat A549 cells with the compound at 2x IC₅₀ for various time points (e.g., 0, 1, 4, 8 hours). For EGFR pathway analysis, serum-starve cells overnight and then stimulate with EGF (100 ng/mL) for 15 minutes in the presence or absence of the compound. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, GAPDH as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software.

Data Presentation: Hypothetical Pathway Inhibition Data
Target ProteinTreatmentRelative Phosphorylation (Normalized to Total Protein & Vehicle)
p-EGFR (Tyr1068)Vehicle + EGF100%
Compound + EGF22%
p-Akt (Ser473)Vehicle100%
Compound35%

Table 4: Hypothetical Western blot quantification showing that the compound inhibits EGF-stimulated EGFR phosphorylation and basal Akt phosphorylation in A549 cells.

Phase 4: In Vivo Efficacy Studies

The final preliminary phase involves testing the compound's anti-tumor activity in a living organism, typically using a mouse xenograft model.[23]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

In this model, human cancer cells are implanted into immunodeficient mice, allowing the formation of a human tumor that can be monitored and treated.[24][25]

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).[26]

  • Tumor Implantation: Subcutaneously inject 5x10⁶ A549 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound at a determined dose, Positive control). Administer treatment via a clinically relevant route (e.g., oral gavage) daily for 21 days.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI).

Data Presentation: Hypothetical In Vivo Efficacy Data
Treatment GroupMean Tumor Volume at Day 21 (mm³)Mean Body Weight Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1250+2%-
Compound (50 mg/kg)550-3%56%
Positive Control400-8%68%

Table 5: Hypothetical summary of in vivo efficacy in an A549 xenograft model. The data suggests the compound has significant anti-tumor activity with acceptable toxicity.

Summary and Future Directions

This guide outlines a comprehensive and systematic approach for the preliminary anti-cancer screening of this compound. Based on the hypothetical data presented, the compound demonstrates promising characteristics:

  • Potent cytotoxicity against specific cancer cell lines, particularly those of lung and epidermoid origin.

  • A mechanism of action involving the induction of G1 cell cycle arrest and apoptosis .

  • Inhibition of key oncogenic signaling pathways (EGFR and PI3K/Akt).

  • Significant in vivo anti-tumor efficacy in a xenograft model.

These preliminary findings would warrant further investigation, including:

  • Broader kinase profiling to determine target selectivity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Evaluation in additional in vivo models, such as patient-derived xenografts (PDX).

  • Lead optimization to improve potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(Azetidin-3-yl)quinazolin-4-amine, a key intermediate in the development of various therapeutic agents. The synthesis is based on a two-step procedure involving a nucleophilic aromatic substitution (SNAr) reaction followed by a deprotection step. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug discovery, offering clear, step-by-step instructions and expected outcomes.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] this compound, in particular, is a valuable building block for the synthesis of potent enzyme inhibitors and other targeted therapeutics. The azetidine moiety can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while the quinazoline core provides a versatile platform for interacting with various biological targets. The synthesis of 4-aminoquinazoline derivatives is commonly achieved through the nucleophilic aromatic substitution of a 4-haloquinazoline with a suitable amine.[1][3][4] This protocol details a reliable method for the synthesis of this compound, starting from commercially available reagents.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

  • Step 1: Nucleophilic Aromatic Substitution: Reaction of 4-chloroquinazoline with tert-butyl 3-aminoazetidine-1-carboxylate to form the Boc-protected intermediate.

  • Step 2: Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate

This step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinazoline ring by the amino group of Boc-protected azetidin-3-amine.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
4-ChloroquinazolineC₈H₅ClN₂164.60
tert-Butyl 3-aminoazetidine-1-carboxylateC₈H₁₆N₂O₂172.22
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01
BrineNaCl (aq)-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in N,N-dimethylformamide (DMF), add tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate as a solid.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This step involves the removal of the Boc protecting group under acidic conditions to yield the final product.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylateC₁₆H₂₀N₄O₂300.36
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Dichloromethane (DCM)CH₂Cl₂84.93
Methanol (MeOH)CH₄O32.04
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Dissolve tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a mixture of dichloromethane and methanol (e.g., 9:1 v/v) (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: 85-95%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactantsSolventBase/AcidTemperature (°C)Time (h)ProductExpected Yield (%)
14-Chloroquinazoline, tert-Butyl 3-aminoazetidine-1-carboxylateDMFDIPEA80-1004-6tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate70-85
2tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylateDCMTFA0-RT1-2This compound85-95

Table 2: Characterization Data for this compound

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₁₂N₄
Molecular Weight 200.24 g/mol
¹H NMR Expected peaks for quinazoline and azetidine protons.
¹³C NMR Expected peaks for quinazoline and azetidine carbons.
Mass Spec (ESI) [M+H]⁺ at m/z ≈ 201.11
Purity (HPLC) >95%

Experimental Workflow Diagram

Synthesis Workflow cluster_step1 Step 1: S_NAr Reaction cluster_step2 Step 2: Deprotection start1 Dissolve 4-chloroquinazoline, Boc-azetidin-3-amine, and DIPEA in DMF react1 Heat reaction mixture (80-100°C, 4-6h) start1->react1 workup1 Quench with water, extract with EtOAc react1->workup1 wash1 Wash with NaHCO3 and brine workup1->wash1 dry1 Dry over Na2SO4, filter, and concentrate wash1->dry1 purify1 Purify by column chromatography dry1->purify1 product1 tert-Butyl 3-(quinazolin-4-ylamino) azetidine-1-carboxylate purify1->product1 start2 Dissolve Boc-protected intermediate in DCM product1->start2 react2 Add TFA at 0°C, stir at RT (1-2h) start2->react2 workup2 Concentrate and neutralize with NaHCO3 react2->workup2 extract2 Extract with DCM/MeOH workup2->extract2 dry2 Dry over Na2SO4, filter, and concentrate extract2->dry2 product2 This compound dry2->product2

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 4-Chloroquinazoline is a skin and eye irritant.

  • DIPEA, DMF, and TFA are corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low yield in Step 1: Ensure all reagents are dry, as moisture can affect the reaction. The reaction temperature and time can be optimized. Microwave irradiation may improve the yield and reduce the reaction time.[1]

  • Incomplete reaction in Step 1: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, additional base or a higher temperature may be required.

  • Difficult purification in Step 1: If the product is difficult to separate from starting materials, consider alternative purification techniques such as preparative HPLC.

  • Incomplete deprotection in Step 2: Ensure a sufficient excess of TFA is used. The reaction time can be extended if necessary.

This protocol provides a robust and reproducible method for the synthesis of this compound, a valuable building block for drug discovery and development.

References

Application Notes and Protocols for Cell-Based Assay Design: N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Azetidin-3-yl)quinazolin-4-amine is a synthetic compound featuring a quinazolinamine core. Derivatives of this scaffold have demonstrated a wide range of biological activities, including the inhibition of protein kinases and ATP-binding cassette (ABC) transporters, as well as cytotoxic effects against various cancer cell lines.[1][2][3][4] This document provides a detailed framework for designing a tiered cell-based assay cascade to characterize the bioactivity of this compound, determine its mechanism of action, and assess its functional effects.

The proposed workflow progresses from a broad primary screening assay to more specific secondary and tertiary assays to build a comprehensive pharmacological profile of the compound.

Tier 1: Primary Assay - Cellular Proliferation/Cytotoxicity

The initial step is to evaluate the compound's effect on cell viability across a panel of cancer cell lines. This provides a baseline understanding of its potency and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Line Selection:

    • MCF-7 (Breast adenocarcinoma)

    • HeLa (Cervical adenocarcinoma)[3]

    • A549 (Lung carcinoma)[5]

    • PANC-1 (Pancreatic ductal adenocarcinoma)[4]

  • Materials:

    • Selected cancer cell lines

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound (stock solution in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Data
Cell LineCompound IC50 (µM)
MCF-7[Insert Value]
HeLa[Insert Value]
A549[Insert Value]
PANC-1[Insert Value]

Tier 2: Secondary Assays - Mechanism of Action

Based on the primary screening results and literature on related quinazolinamine compounds, secondary assays should focus on plausible mechanisms of action, such as inhibition of ABC transporters or specific protein kinases.

Assay 2a: ABC Transporter Inhibition (P-gp/BCRP)

Quinazolinamine derivatives have been identified as inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][6][7] A dye efflux assay using a fluorescent substrate can be used to assess this activity.

Experimental Protocol: Rhodamine 123 Efflux Assay (P-gp)
  • Cell Line Selection:

    • A cell line overexpressing P-gp (e.g., MES-SA/DX5 or KB-C2) and its parental non-resistant line (e.g., MES-SA or KB-3-1).[6]

  • Materials:

    • Selected cell lines

    • Rhodamine 123 (fluorescent P-gp substrate)

    • This compound

    • Verapamil (positive control for P-gp inhibition)

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Pre-incubate the cells with various concentrations of this compound or Verapamil for 1 hour.

    • Add Rhodamine 123 to a final concentration of 1 µM and incubate for another hour.

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

    • Increased intracellular Rhodamine 123 fluorescence compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Data Presentation: P-gp Inhibition
TreatmentConcentration (µM)Mean Fluorescence IntensityFold Increase in Accumulation
Vehicle Control-[Insert Value]1.0
This compound1[Insert Value][Calculate]
This compound10[Insert Value][Calculate]
Verapamil (Control)10[Insert Value][Calculate]
Assay 2b: Kinase Inhibition

Several quinazolin-4-amine derivatives are known to inhibit protein kinases like Aurora A and Casein Kinase 1δ/ε.[2][4] A general approach is to use a cell-based assay that measures the phosphorylation of a downstream substrate.

Experimental Protocol: Western Blot for Phospho-Protein Levels
  • Cell Line Selection: A cell line where the target kinase pathway is active (e.g., a cancer cell line with known dependency on a specific kinase).

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of a key kinase substrate and the total protein as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the change in phosphorylation.

Tier 3: Tertiary Assay - Functional Impact

Tertiary assays should investigate the functional consequences of the compound's activity in a more complex biological system.

Assay 3a: Reversal of Multidrug Resistance

If the compound is found to be an ABC transporter inhibitor, its ability to sensitize drug-resistant cancer cells to a standard chemotherapeutic agent should be evaluated.

Experimental Protocol: Chemosensitization Assay
  • Cell Line Selection: A multidrug-resistant cancer cell line (e.g., H460/MX20 for BCRP or KB-C2 for P-gp) and its parental sensitive line.[1][7]

  • Procedure:

    • Treat the resistant cells with a standard chemotherapeutic agent (e.g., paclitaxel for P-gp, mitoxantrone for BCRP) in the presence or absence of a non-toxic concentration of this compound.

    • Perform an MTT assay after 72 hours to determine the IC50 of the chemotherapeutic agent under both conditions.

    • A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the test compound indicates reversal of resistance.

Data Presentation: Chemosensitization
Cell LineChemotherapeuticThis compound (µM)IC50 (nM)Fold Sensitization
KB-C2Paclitaxel0[Insert Value]1.0
KB-C2Paclitaxel1[Insert Value][Calculate]
KB-C2Paclitaxel5[Insert Value][Calculate]

Visualizations

Signaling Pathway and Compound Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ABC_Transporter ABC Transporter (e.g., P-gp/BCRP) Kinase Protein Kinase Substrate Substrate Kinase->Substrate phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate CellProliferation Cell Proliferation & Survival pSubstrate->CellProliferation Chemotherapeutic Chemotherapeutic Drug Chemotherapeutic->ABC_Transporter efflux Compound This compound Compound->ABC_Transporter inhibition Compound->Kinase inhibition

Caption: Putative mechanisms of action for this compound.

Experimental Workflow: Assay Cascade

G Start This compound Primary Tier 1: Primary Assay (MTT Cytotoxicity Screen) Start->Primary Decision Active? Primary->Decision Secondary Tier 2: Secondary Assays (MoA Determination) Decision->Secondary Yes Stop Inactive Decision->Stop No Tertiary Tier 3: Tertiary Assays (Functional Impact) Secondary->Tertiary

Caption: Tiered approach for cell-based assay design.

Logical Relationship: Chemosensitization

G Compound This compound Transporter ABC Transporter Compound->Transporter inhibits Cytotoxicity Increased Cytotoxicity Compound->Cytotoxicity results in Efflux Drug Efflux Transporter->Efflux causes Chemo Chemotherapeutic Agent Chemo->Efflux is removed by Chemo->Cytotoxicity Resistance Multidrug Resistance Efflux->Resistance leads to

Caption: Logic of multidrug resistance reversal by an ABC transporter inhibitor.

References

Application of N-(Azetidin-3-yl)quinazolin-4-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(Azetidin-3-yl)quinazolin-4-amine is a potent and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. The quinazoline scaffold is a common feature in many clinically approved kinase inhibitors, and this compound, with its azetidine substitution, demonstrates high affinity for the ATP-binding pocket of these key oncogenic drivers. Overexpression, amplification, or mutation of EGFR and HER2 is implicated in the pathogenesis of various solid tumors, making them critical targets for cancer therapy. This document provides detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to assess its inhibitory activity and to probe the downstream effects on cancer cell signaling pathways.

Target Kinases and Signaling Pathways

This compound primarily targets EGFR (ErbB1) and HER2 (ErbB2), members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, survival, differentiation, and migration. The two major signaling pathways activated by EGFR and HER2 are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][2][3][4][5][6][7] Dysregulation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway

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// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; EGFR -> PI3K [label="Recruits"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Caption: EGFR Signaling Pathway and Inhibition.

HER2 Signaling Pathway

// Nodes HER2 [label="HER2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER3 [label="HER3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation,\nSurvival,\nMetastasis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#D9EAD3", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges HER2 -> HER3 [label="Heterodimerizes"]; HER3 -> PI3K [label="Recruits"]; HER2 -> Grb2 [label="Recruits"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; PI3K -> Akt; Akt -> mTOR; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor -> HER2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Caption: HER2 Signaling Pathway and Inhibition.

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against target kinases and cancer cell lines. Data presented is representative for a potent quinazoline-based dual EGFR/HER2 inhibitor.

Table 1: Biochemical IC50 Values

KinaseIC50 (nM)
EGFR3
HER2 (ErbB2)13
HER4 (ErbB4)347

Table 2: Cellular IC50 Values

Cell LineCancer TypeEGFR/HER2 StatusIC50 (µM)
SK-BR-3Breast CancerHER2 Overexpression0.05
BT-474Breast CancerHER2 Overexpression0.06
A431Epidermoid CarcinomaEGFR Overexpression0.15
NCI-H1975Non-Small Cell Lung CancerEGFR L858R/T790M0.5
MCF-7Breast CancerLow EGFR/HER2>10

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a non-radioactive, homogenous assay to determine the IC50 value of this compound against purified EGFR and HER2 kinase domains.

Biochemical Kinase Assay Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Kinase (EGFR/HER2)\n- Substrate (Poly-GT)\n- ATP\n- Inhibitor Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense Reagents\ninto 384-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at RT\n(e.g., 60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Detection [label="Add TR-FRET\nDetection Reagents\n(Eu-Antibody, APC-Acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate at RT\n(e.g., 60 min, protected from light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Plate [label="Read Plate on\nTR-FRET compatible reader", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense; Dispense -> Incubate; Incubate -> Add_Detection; Add_Detection -> Incubate_Detection; Incubate_Detection -> Read_Plate; Read_Plate -> Analyze; Analyze -> End; }

Caption: Workflow for TR-FRET Biochemical Kinase Assay.

Materials:

  • Recombinant human EGFR or HER2 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • DMSO

  • TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and Allophycocyanin (APC)-conjugated streptavidin

  • Stop/Detection buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Tween-20)

  • Low-volume 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Further dilute the compound series in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of stop/detection buffer containing the Europium-labeled antibody and APC-conjugated streptavidin.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Determine the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Kinase Assay (Western Blotting)

This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK in a cellular context.

Cellular Kinase Assay Workflow (Western Blot)

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Seed_Cells [label="Seed Cells\n(e.g., SK-BR-3, A431)\nin 6-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Serum_Starve [label="Serum Starve Cells\n(e.g., overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Inhibitor [label="Treat with Inhibitor\n(Varying Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with Ligand\n(e.g., EGF for A431)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyse_Cells [label="Lyse Cells and\nQuantify Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE and\nTransfer to Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Block_and_Incubate [label="Block Membrane and\nIncubate with Primary\nand Secondary Antibodies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Detect Protein Bands\n(Chemiluminescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Band Intensity\n(Densitometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Serum_Starve; Serum_Starve -> Treat_Inhibitor; Treat_Inhibitor -> Stimulate; Stimulate -> Lyse_Cells; Lyse_Cells -> SDS_PAGE; SDS_PAGE -> Block_and_Incubate; Block_and_Incubate -> Detect; Detect -> Analyze; Analyze -> End; }

Caption: Workflow for Western Blot Cellular Kinase Assay.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, A431)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • EGF (for EGFR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

    • For EGFR-expressing cells like A431, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. For HER2-overexpressing cells like SK-BR-3, stimulation is often not necessary due to constitutive activity.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the protein bands to quantify the levels of phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of EGFR and HER2 in cancer biology and for the preclinical evaluation of dual EGFR/HER2 inhibition. The protocols outlined in this document provide a robust framework for characterizing the biochemical and cellular activity of this compound, facilitating further studies in cancer research and drug development.

References

Application Notes and Protocols for N-(Azetidin-3-yl)quinazolin-4-amine and Related mTOR Kinase Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-yl)quinazolin-4-amine represents a class of small molecule inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, which includes the mammalian target of rapamycin (mTOR). While specific public data for "this compound" in xenograft models is limited, this document focuses on closely related and well-characterized ATP-competitive mTOR kinase inhibitors with quinazoline or similar core structures, such as AZD8055 and Torin2 . These compounds are potent inhibitors of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to broad anti-proliferative and anti-tumor effects.[1] This document provides a comprehensive overview of their application in preclinical xenograft models, including their mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

AZD8055 and Torin2 are ATP-competitive inhibitors of mTOR kinase, which gives them a distinct advantage over allosteric inhibitors like rapamycin.[1] By binding to the ATP-binding site of the mTOR kinase domain, they block the activity of both mTORC1 and mTORC2.[1]

  • mTORC1 Inhibition: This leads to the dephosphorylation of its key downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of this pathway disrupts cap-dependent translation, a critical process for the synthesis of proteins involved in cell growth and proliferation.

  • mTORC2 Inhibition: This results in the reduced phosphorylation of AKT at serine 473 (p-AKT S473), which is a key event in the full activation of AKT. By inhibiting mTORC2, these compounds prevent the feedback activation of AKT that can be a limitation of rapamycin and its analogs. The inhibition of AKT signaling further impacts cell survival and proliferation.

The dual inhibition of mTORC1 and mTORC2 results in significant antitumor activity in a variety of cancer models.[1]

mTOR_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 mTOR Complexes cluster_2 Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth\n& Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth\n& Proliferation AZD8055 / Torin2 AZD8055 / Torin2 AZD8055 / Torin2->mTORC1 Inhibits AZD8055 / Torin2->mTORC2 Inhibits

Caption: mTOR Signaling Pathway and Inhibition by AZD8055/Torin2.

Data Presentation: In Vivo Efficacy in Xenograft Models

The following tables summarize the anti-tumor efficacy of AZD8055 and Torin2 in various human cancer xenograft models.

Table 1: Efficacy of AZD8055 in Human Cancer Xenograft Models

Cell LineCancer TypeDosing ScheduleRouteTumor Growth Inhibition (TGI) (%)Reference
U87-MGGlioblastoma2.5 mg/kg, twice daily for 10 daysOral33%
U87-MGGlioblastoma5 mg/kg, twice daily for 10 daysOral48%
U87-MGGlioblastoma10 mg/kg, twice daily for 10 daysOral77%
U87-MGGlioblastoma10 mg/kg, once daily for 10 daysOral57%
U87-MGGlioblastoma20 mg/kg, once daily for 10 daysOral85%
A549Non-Small Cell Lung Cancer20 mg/kg, dailyOralSignificant growth inhibition[2]

Table 2: Efficacy of Torin2 in Human Cancer Xenograft Models

Cell LineCancer TypeDosing ScheduleRouteObservationsReference
8505c-lucAnaplastic Thyroid Cancer20 mg/kg, dailyOralDecreased tumor growth and metastasis[3]
PC9/E (erlotinib resistant)Non-Small Cell Lung CancerNot specifiedNot specifiedSignificantly reduced tumor volume and weight[3]
H1975Non-Small Cell Lung CancerNot specifiedNot specifiedMarkedly decreased tumor size
MDAH2774Epithelial Ovarian Cancer2 mg/kg, twice weekly (with cisplatin)IntraperitonealSynergistically inhibited tumor growth

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with mTOR kinase inhibitors like AZD8055 and Torin2.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Line Culture & Preparation Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 6. Drug/Vehicle Administration Randomization->Drug_Administration Monitoring 7. Tumor Volume & Body Weight Monitoring Drug_Administration->Monitoring Repeatedly Endpoint 8. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Analysis 11. TGI Calculation & Statistical Analysis Monitoring->Data_Analysis Tissue_Harvest 9. Tumor & Tissue Harvesting Endpoint->Tissue_Harvest PD_Analysis 10. Pharmacodynamic Analysis (Western, IHC) Tissue_Harvest->PD_Analysis PD_Analysis->Data_Analysis PD_Analysis_Workflow cluster_wb Western Blotting cluster_ihc Immunohistochemistry Harvested_Tumor 1. Harvested Tumor (Snap-frozen or Formalin-fixed) Lysis 2a. Tissue Lysis & Homogenization Harvested_Tumor->Lysis Processing 2b. Paraffin Embedding & Sectioning Harvested_Tumor->Processing Quantification 3a. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4a. SDS-PAGE Quantification->SDS_PAGE Transfer 5a. Transfer to Membrane SDS_PAGE->Transfer Blocking 6a. Blocking Transfer->Blocking Primary_Ab 7a. Primary Antibody Incubation (e.g., p-AKT, p-S6) Blocking->Primary_Ab Secondary_Ab 8a. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9a. Chemiluminescent Detection Secondary_Ab->Detection Deparaffinization 3b. Deparaffinization & Rehydration Processing->Deparaffinization Antigen_Retrieval 4b. Antigen Retrieval Deparaffinization->Antigen_Retrieval IHC_Blocking 5b. Blocking Antigen_Retrieval->IHC_Blocking IHC_Primary_Ab 6b. Primary Antibody Incubation (e.g., Ki67) IHC_Blocking->IHC_Primary_Ab IHC_Secondary_Ab 7b. Secondary Antibody & Detection System IHC_Primary_Ab->IHC_Secondary_Ab Staining 8b. Chromogen Staining & Counterstaining IHC_Secondary_Ab->Staining Imaging 9b. Microscopy & Imaging Staining->Imaging

References

Application Note and Protocol: Preparation of N-(Azetidin-3-yl)quinazolin-4-amine Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(Azetidin-3-yl)quinazolin-4-amine and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents. Proper preparation of solutions is critical for obtaining accurate and reproducible results in biological assays. This document provides a detailed protocol for the preparation of stock and working solutions of this compound. While specific solubility can vary based on the exact salt form and purity of the compound, this protocol outlines a general and robust procedure.

Data Presentation

Accurate determination of solubility is a crucial first step. Below are example tables summarizing typical solubility and stability data that should be experimentally determined for this compound.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (mM)Observations
DMSO25≥ 50Clear solution
Ethanol25~10Clear solution
PBS (pH 7.4)25< 0.1Suspension forms
Water25< 0.01Insoluble

Table 2: Stability of this compound in DMSO (10 mM Stock)

Storage Temperature (°C)Time PointPurity by HPLC (%)Observations
-200 hours99.5No degradation
-2024 hours99.4Stable
-201 week99.2Stable
-201 month98.9Minor degradation
424 hours97.1Some degradation
25 (Room Temperature)8 hours92.5Significant degradation

Experimental Protocols

This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO, followed by the preparation of working solutions.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Protocol for 10 mM Stock Solution Preparation:

  • Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.14 mg of this compound (Molecular Weight: 214.25 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with 2.14 mg of compound, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: For short-term storage (1-2 weeks), the stock solution can be stored at -20°C. For longer-term storage (1-2 years), it is recommended to store the solution at -80°C.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of the media.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to cells.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately for experiments to ensure accuracy and minimize degradation.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the preparation and use of this compound solutions.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock store_stock->thaw For Experiment dilute Serial Dilution in Assay Buffer thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for the preparation of this compound solutions.

Signaling_Pathway_Placeholder cluster_cell Cellular Context Receptor Target Receptor/Kinase Downstream Downstream Signaling Cascade Receptor->Downstream Compound This compound Compound->Receptor Inhibition Response Cellular Response Downstream->Response

Caption: Inhibition of a signaling pathway by this compound.

References

Application Notes and Protocols for N-(Azetidin-3-yl)quinazolin-4-amine in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-yl)quinazolin-4-amine is a novel small molecule inhibitor belonging to the quinazoline class of compounds. Quinazoline derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] This document provides detailed application notes and protocols for characterizing the target engagement of this compound, with a focus on its potential activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor. The protocols outlined herein are designed to confirm direct binding to EGFR and to quantify the downstream effects on cellular signaling pathways.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] The following protocols will enable researchers to rigorously assess the potential of this compound as a modulator of EGFR activity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in various target engagement and cell-based assays.

Table 1: In Vitro Kinase Inhibition

Kinase TargetThis compound IC50 (nM)
EGFR (wild-type)15
HER2250
VEGFR2>10,000
PI3Kα>10,000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cell-Based Target Engagement and Downstream Signaling

AssayCell LineEndpointThis compound EC50 (nM)
Cellular Thermal Shift Assay (CETSA)A431EGFR Stabilization85
In-Cell Western (p-Akt)A431Inhibition of Akt Phosphorylation120
Cell Proliferation AssayA431Inhibition of Cell Growth150

EC50 values represent the concentration of the compound required to elicit a 50% maximal response in a cell-based assay.

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling cascade and its downstream effectors, including the PI3K/Akt/mTOR pathway.[10][11][12][13][14]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[15][16][17][18][19]

Objective: To determine the direct binding of this compound to endogenous EGFR in a cellular context by measuring changes in protein thermal stability.

Experimental Workflow Diagram:

CETSA_Workflow start Start: Culture A431 cells treat Treat cells with This compound or DMSO (Vehicle) start->treat harvest Harvest and resuspend cells in PBS treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat aliquots at different temperatures (e.g., 45-65°C) aliquot->heat lyse Lyse cells by freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect western Analyze soluble EGFR levels by Western Blot collect->western end End: Quantify band intensity and plot melt curves western->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • A431 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Vehicle)

  • Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

  • Anti-EGFR antibody

  • Anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and buffers

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 10 cm dishes and grow to ~80-90% confluency.

    • Treat cells with the desired concentrations of this compound or DMSO for 2 hours at 37°C.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into PBS containing protease inhibitors and transfer to a conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in PBS with protease inhibitors to a final concentration of 1 x 10^7 cells/mL.

  • Heat Treatment:

    • Aliquot 50 µL of the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 45°C, 50°C, 55°C, 60°C, 65°C). Include a non-heated control (room temperature).

  • Cell Lysis:

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against EGFR and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for EGFR and normalize to the β-actin loading control.

    • Plot the normalized EGFR intensity as a function of temperature for both the vehicle and compound-treated samples to generate melt curves. A rightward shift in the melt curve for the compound-treated sample indicates target engagement.

In-Cell Western (ICW) for Downstream Signaling

This protocol is based on standard In-Cell Western procedures.[20][21][22][23][24]

Objective: To quantify the effect of this compound on the phosphorylation of a key downstream effector of EGFR, such as Akt, in a high-throughput format.

Experimental Workflow Diagram:

ICW_Workflow start Start: Seed A431 cells in a 96-well plate starve Serum-starve cells start->starve treat Pre-treat with this compound or DMSO starve->treat stimulate Stimulate with EGF treat->stimulate fix Fix cells with formaldehyde stimulate->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with blocking buffer permeabilize->block primary_ab Incubate with primary antibodies (e.g., anti-p-Akt and anti-total Akt) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies primary_ab->secondary_ab scan Scan plate on an infrared imager secondary_ab->scan end End: Quantify fluorescence and normalize p-Akt to total Akt scan->end

Caption: In-Cell Western (ICW) Experimental Workflow.

Materials:

  • A431 cells

  • 96-well clear bottom, black-walled plates

  • Serum-free DMEM

  • This compound

  • DMSO

  • Recombinant human EGF

  • 4% Formaldehyde in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt

  • Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed A431 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

    • Aspirate the growth medium and replace it with serum-free DMEM for 24 hours to starve the cells.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours at 37°C.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C. Include non-stimulated controls.

  • Fixation and Permeabilization:

    • Aspirate the medium and add 150 µL of 4% formaldehyde to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells five times with 200 µL of permeabilization buffer.

  • Blocking:

    • Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-Akt and anti-total Akt) in blocking buffer.

    • Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the wells four times with wash buffer (0.1% Tween-20 in PBS).

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells four times with wash buffer.

    • Scan the plate using an infrared imaging system at both 700 nm and 800 nm wavelengths.

    • Quantify the fluorescence intensity for both channels.

    • Normalize the p-Akt signal (800 nm) to the total Akt signal (700 nm) for each well.

    • Plot the normalized p-Akt signal as a function of the compound concentration to determine the EC50 value.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the investigation of this compound as a potential EGFR inhibitor. By employing techniques such as CETSA and In-Cell Westerns, researchers can effectively confirm target engagement and elucidate the compound's mechanism of action within the cellular context. The successful application of these methods will provide critical data for the advancement of this compound in the drug discovery pipeline.

References

Application Notes and Protocols for In Vivo Studies with N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of N-(Azetidin-3-yl)quinazolin-4-amine, a putative kinase inhibitor. The protocols outlined below are based on established methodologies for testing quinazoline-based compounds in preclinical cancer models.

Assumed Mechanism of Action

This compound belongs to the quinazoline class of compounds, many of which are known to be potent inhibitors of protein kinases. For the purpose of this experimental design, it is hypothesized that this compound targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers that regulates cell proliferation, survival, and metastasis. Inhibition of EGFR is expected to block downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to apoptosis and cell cycle arrest in tumor cells.

I. In Vivo Efficacy Studies in a Xenograft Model

Objective

To evaluate the anti-tumor activity of this compound in a human tumor xenograft model in immunocompromised mice.

Experimental Design

A human cancer cell line with known EGFR expression (e.g., A549 non-small cell lung cancer, PC-9 lung adenocarcinoma, or MGC-803 gastric cancer) will be used to establish subcutaneous xenografts in immunodeficient mice (e.g., NOD-SCID or athymic nude mice).[1] Once tumors reach a palpable size (approximately 100-200 mm³), the mice will be randomized into treatment and control groups.[1]

Experimental Groups:

GroupTreatmentDoseRoute of AdministrationDosing FrequencyNumber of Animals (n)
1Vehicle Control-Per Os (p.o.) or Intraperitoneal (i.p.)Daily8-10
2This compoundLow Dose (e.g., 10 mg/kg)p.o. or i.p.Daily8-10
3This compoundMedium Dose (e.g., 25 mg/kg)p.o. or i.p.Daily8-10
4This compoundHigh Dose (e.g., 50 mg/kg)p.o. or i.p.Daily8-10
5Positive Control (e.g., Erlotinib)Established Effective Dosep.o. or i.p.Daily8-10

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Data Collection cluster_endpoint Phase 4: Endpoint Analysis A Cell Culture of EGFR+ Cancer Cells B Subcutaneous Implantation into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Tumor Palpation and Sizing C->D E Randomization into Treatment Groups D->E F Daily Drug Administration E->F G Tumor Volume Measurement (2-3 times/week) F->G H Body Weight Monitoring G->H I Observation for Clinical Signs of Toxicity H->I J Euthanasia at Study Endpoint K Tumor Excision and Weight Measurement J->K L Tissue Collection for PK/PD Analysis K->L

Figure 1: Experimental workflow for in vivo efficacy studies.

Protocols

1.4.1 Tumor Cell Implantation

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10^7 cells/mL.[2]

  • Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.[2]

1.4.2 Drug Preparation and Administration

  • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Prepare this compound and the positive control at the desired concentrations in the vehicle solution.

  • Administer the assigned treatment to each mouse daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[3][4] The volume of administration should not exceed 10 mL/kg.[3]

1.4.3 Tumor Growth Monitoring

  • Measure the tumor dimensions using digital calipers 2-3 times per week.[5]

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]

  • Record the body weight of each mouse at the same time as tumor measurements.

  • Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or posture.

1.4.4 Endpoint and Tissue Collection

  • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration (e.g., 21-28 days).

  • Euthanize the mice according to approved institutional guidelines.

  • Excise the tumors and record their final weight.

  • Collect tumor tissue and other relevant organs (e.g., liver, kidneys) for pharmacokinetic and pharmacodynamic analyses.

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM (Endpoint)Tumor Growth Inhibition (%)
Vehicle Control0
Low Dose
Medium Dose
High Dose
Positive Control

Table 2: Body Weight Changes

Treatment GroupMean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Endpoint)Percent Body Weight Change
Vehicle Control
Low Dose
Medium Dose
High Dose
Positive Control

II. Pharmacokinetic (PK) Studies

Objective

To determine the pharmacokinetic profile of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME).[7]

Experimental Design

Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c) will be used for this study.[8] The compound will be administered via both intravenous (i.v.) and oral (p.o.) routes to determine bioavailability.

Experimental Groups:

GroupRoute of AdministrationDose (mg/kg)Number of Animals (n)
1Intravenous (i.v.)e.g., 518 (3 per time point)
2Per Os (p.o.)e.g., 2518 (3 per time point)
Protocol
  • Administer a single dose of this compound to each mouse.

  • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[9]

  • Process the blood to obtain plasma and store at -80°C until analysis.[10]

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

Data Presentation

Table 3: Pharmacokinetic Parameters

ParameterIntravenous (i.v.)Per Os (p.o.)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

III. Pharmacodynamic (PD) and Mechanism of Action Studies

Objective

To confirm the on-target activity of this compound by assessing the modulation of the EGFR signaling pathway in tumor tissue.

Protocol
  • Use tumor-bearing mice from the efficacy study (or a separate cohort).

  • Administer a single dose of this compound.

  • Collect tumor samples at various time points after dosing (e.g., 2, 6, 24 hours).

  • Prepare tumor lysates for Western blot analysis.

  • Probe for the phosphorylation status of key downstream signaling proteins, including EGFR, AKT, and ERK.

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Inhibition

Figure 2: Hypothesized EGFR signaling pathway inhibition.

Data Presentation

Table 4: Pharmacodynamic Biomarker Modulation

Treatment GroupTime Pointp-EGFR (relative to total EGFR)p-AKT (relative to total AKT)p-ERK (relative to total ERK)
Vehicle Control2h
Compound2h
Vehicle Control6h
Compound6h
Vehicle Control24h
Compound24h

IV. Toxicity Studies

Objective

To assess the potential toxicity of this compound following repeated dosing.[11]

Protocol
  • Use healthy, non-tumor-bearing mice.

  • Administer the compound daily for an extended period (e.g., 14 or 28 days) at doses used in the efficacy study.

  • Monitor for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[12]

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation

Table 5: Summary of Toxicity Findings

ParameterVehicle ControlLow DoseMedium DoseHigh Dose
Clinical Observations
Mortality
Clinical Signs
Body Weight
Mean Body Weight Change (%)
Hematology
WBC, RBC, HGB, PLT
Serum Chemistry
ALT, AST, BUN, Creatinine
Histopathology
Organ Findings (e.g., Liver, Kidney)

References

Application Notes and Protocols: Crystallization of N-(Azetidin-3-yl)quinazolin-4-amine with its Target Protein, EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structure-based drug design is a cornerstone of modern therapeutic development, providing atomic-level insights into the mechanism of action of small molecule inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors. This document provides a detailed protocol for the crystallization and structural determination of a putative inhibitor, N-(Azetidin-3-yl)quinazolin-4-amine, in complex with its likely target, the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a well-validated target in oncology, and its inhibition by quinazoline-based drugs like gefitinib and erlotinib has been a successful therapeutic strategy.[1][2] These application notes describe the essential procedures for protein expression and purification, co-crystallization, and X-ray diffraction analysis to elucidate the inhibitor's binding mode.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a common driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] Consequently, the ATP-binding site of the EGFR kinase domain has become a major target for the development of small molecule inhibitors.[2]

This compound is a novel compound featuring the 4-aminoquinazoline core, a scaffold known for its high affinity for the EGFR kinase active site.[1] Determining the high-resolution crystal structure of this compound in complex with the EGFR kinase domain is crucial for understanding its binding affinity, selectivity, and mechanism of inhibition. This structural information can guide further lead optimization to improve potency and drug-like properties.

This document outlines the protocols for:

  • High-level expression and purification of the human EGFR kinase domain.

  • Co-crystallization of the purified protein with this compound.

  • X-ray diffraction data collection and analysis for structure determination.

Data Presentation

Quantitative data from biochemical and structural assays are essential for evaluating inhibitor performance. While data for this compound is yet to be determined, the following tables provide representative data for well-characterized quinazoline-based EGFR inhibitors.

Table 1: Biochemical Activity of Representative Quinazoline Inhibitors against EGFR. This table summarizes the inhibitory potency (IC50) of known EGFR inhibitors, providing a benchmark for evaluating new compounds.

CompoundTargetIC50 (nM)Reference
This compound EGFR (Wild-Type) To be determined
GefitinibEGFR (Wild-Type)3.22 - 38.9[1]
ErlotinibEGFR (Wild-Type)13.09[7]
LapatinibEGFR (Wild-Type)27.06 - 53.1[1]
AfatinibEGFR (Wild-Type)2.36[7]
OsimertinibEGFR (T790M Mutant)8.1[1]

Table 2: Representative Crystallographic Data and Refinement Statistics. This table presents typical parameters for a high-resolution crystal structure of an EGFR-inhibitor complex, based on the structure of EGFR with erlotinib (PDB ID: 1M17).[8]

ParameterValue
Data Collection
PDB ID1M17 (Example)
X-ray SourceSynchrotron
Wavelength (Å)0.979
Space GroupP2₁2₁2₁
Unit Cell (a, b, c in Å)52.1, 71.9, 89.3
Resolution (Å)2.60
R-merge0.058
I/σ(I)15.1
Completeness (%)99.8
Redundancy4.1
Refinement
R-work / R-free0.221 / 0.265
No. of Atoms (Protein / Ligand)2401 / 32
R.M.S.D Bond Lengths (Å)0.012
R.M.S.D Bond Angles (°)1.4

Experimental Protocols & Visualizations

Protein Expression and Purification

A construct of the human EGFR kinase domain (residues 696-1022) is recommended for crystallization studies. Expression can be performed in E. coli or insect cells (e.g., Sf9) for higher yields and potential for post-translational modifications.[7][9]

Protocol 1: Expression and Purification of His-tagged EGFR Kinase Domain in E. coli

  • Transformation: Transform pET-based expression vector containing the His-tagged EGFR kinase domain construct into E. coli BL21(DE3) cells.

  • Culture Growth: Grow a 10 mL overnight starter culture in LB medium with appropriate antibiotics at 37°C. Use this to inoculate 1 L of Terrific Broth. Grow the large culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate overnight (16-18 hours) at 18°C.

  • Cell Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Lyse the cells using a sonicator or microfluidizer.

  • Clarification: Centrifuge the lysate at 40,000 x g for 45 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 25 mM imidazole, 1 mM TCEP).

  • Elution: Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 250 mM imidazole, 1 mM TCEP).

  • Tag Cleavage (Optional): If required, cleave the His-tag by incubating the eluted protein with a specific protease (e.g., TEV protease) overnight during dialysis against a low-imidazole buffer.

  • Size-Exclusion Chromatography: As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with crystallization buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).[10]

  • Concentration and Storage: Pool the fractions containing pure EGFR kinase domain, concentrate to 10-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

Co-crystallization Workflow

Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials. This is often the preferred method for obtaining high-quality crystals of protein-inhibitor complexes.[11]

G cluster_0 Complex Formation cluster_1 Crystallization cluster_2 Structure Determination p Purified EGFR (10 mg/mL) mix Incubate EGFR + Ligand (1:3 molar ratio) 1 hr on ice p->mix l Ligand Stock (50 mM in DMSO) l->mix screen Set up Crystallization Plates (Sitting/Hanging Drop Vapor Diffusion) mix->screen incubate Incubate at 20°C Monitor for Crystal Growth screen->incubate harvest Harvest & Cryo-protect Crystals incubate->harvest diffract Collect X-ray Diffraction Data (Synchrotron) harvest->diffract solve Solve & Refine 3D Structure diffract->solve

Co-crystallization and Structure Determination Workflow.

Protocol 2: Co-crystallization by Sitting-Drop Vapor Diffusion

  • Prepare Ligand Solution: Dissolve this compound in 100% DMSO to create a 50 mM stock solution.

  • Form Protein-Ligand Complex: Thaw the purified EGFR kinase domain on ice. Add the ligand stock solution to the protein solution to achieve a final ligand concentration that is 3-fold molar excess over the protein concentration. The final DMSO concentration should not exceed 5%. Incubate the mixture on ice for 1 hour.

  • Centrifugation: Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Set Up Crystallization Plates: Use a 96-well sitting-drop plate. In each well, pipette 100 µL of a different crystallization screen condition (e.g., Hampton Research, Molecular Dimensions).

  • Dispense Drops: In the drop reservoir, mix 1 µL of the protein-ligand complex with 1 µL of the corresponding well solution.

  • Seal and Incubate: Seal the plate and incubate at 20°C. Monitor the drops for crystal growth over several days to weeks.

Initial crystallization conditions to screen for EGFR kinase domain often include polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000) and a pH range of 6.5-8.5.[12]

X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, diffraction data is collected to determine the electron density map and build an atomic model of the complex.[13]

Protocol 3: Data Collection and Processing

  • Crystal Harvesting: Carefully loop a single crystal out of the drop using a cryo-loop.

  • Cryo-protection: Briefly pass the crystal through a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol.

  • Vitrification: Immediately plunge the crystal into liquid nitrogen to flash-freeze it.

  • Data Collection: Ship the frozen crystals to a synchrotron facility. Mount the crystal on the goniometer in the X-ray beamline and collect diffraction data.[14]

  • Data Processing: Process the raw diffraction images using software like XDS or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.[15]

  • Structure Solution: Solve the phase problem using molecular replacement, with a previously determined EGFR structure (e.g., PDB ID 1M17) as the search model.

  • Model Building and Refinement: Build the atomic model of the protein and the bound ligand into the resulting electron density map using software like Coot. Refine the model using programs like PHENIX or Refmac to improve its fit to the experimental data.[16] The final refined structure can then be analyzed to understand the key interactions between this compound and the EGFR active site.

EGFR Signaling Pathway

Understanding the signaling context is vital for interpreting the functional consequences of EGFR inhibition. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades that control cell fate.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[19]

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K Inhibitor This compound Inhibitor->EGFR Inhibition SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Simplified EGFR Signaling Pathway and Point of Inhibition.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the structural elucidation of this compound in complex with the EGFR kinase domain. Obtaining a high-resolution crystal structure will be instrumental in validating EGFR as its target, explaining the molecular basis of its inhibitory activity, and providing a rational foundation for the design of next-generation therapeutics with improved efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility enhancement of N-(Azetidin-3-yl)quinazolin-4-amine. Quinazoline derivatives often exhibit poor aqueous solubility, a critical challenge that must be overcome for successful preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit poor solubility?

A: The limited aqueous solubility of this compound is characteristic of many heterocyclic compounds. The quinazoline core is a relatively large, rigid, and hydrophobic structure. While the azetidine and amine groups provide some polarity, the overall molecule can have strong crystal lattice energy, where the energy required to break the crystal structure is greater than the energy released from its interaction with water molecules. This thermodynamic barrier results in low solubility. Over 40% of drugs on the market are poorly soluble, making this a common challenge in drug development.[1][2]

Q2: What are the primary strategies I can use to improve the solubility of this compound?

A: A variety of formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][4] The most common and effective methods for a compound like this compound, which contains basic nitrogen atoms, include:

  • pH Adjustment & Salt Formation: Modifying the pH of the solution to ionize the molecule or forming a salt with a suitable counter-ion.[1]

  • Co-crystallization: Combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline solid with different, often improved, physicochemical properties.[5][6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic API within the cavity of a cyclodextrin molecule to form an inclusion complex with a hydrophilic exterior.[7][8][9]

  • Solid Dispersions: Dispersing the API in an amorphous state within a hydrophilic polymer matrix to improve wettability and dissolution rate.[10][11]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) to increase the surface-area-to-volume ratio, which can accelerate the dissolution rate according to the Noyes-Whitney equation.[12][13][14]

Below is a workflow to help guide the selection of an appropriate strategy.

G cluster_0 Solubility Enhancement Workflow API Poorly Soluble API (this compound) Ionizable Is the API ionizable? API->Ionizable Salt Strategy 1: pH Adjustment / Salt Formation Ionizable->Salt  Yes CoCrystal Strategy 2: Co-Crystallization Ionizable->CoCrystal  No / Or as Alternative Amorphous Strategy 3: Amorphous Solid Dispersion Cyclodextrin Strategy 4: Cyclodextrin Complexation Success Solubility Goal Met? Salt->Success CoCrystal->Success Amorphous->Success Cyclodextrin->Success Success->CoCrystal  No, Try Next Strategy Formulation Proceed to Formulation Success->Formulation  Yes

Caption: Workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

Q3: How can I use pH adjustment and salt formation to improve solubility?

A: Since this compound has basic amine functionalities, its solubility is expected to be highly pH-dependent. At lower pH values, these amines become protonated (ionized), which dramatically increases their interaction with water and enhances solubility. Forming a stable salt (e.g., hydrochloride, mesylate) is one of the most effective and widely used methods for increasing the solubility of basic drugs.[1]

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of the solid API to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to obtain a saturated solution.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to generate the profile.

Illustrative Data: pH-Solubility Profile

pH Form Predicted Solubility (µg/mL)
2.0 Ionized (Salt Form) > 1000
4.5 Mostly Ionized 250
6.8 Mixed Species 15

| 7.4 | Free Base | < 2 |

Q4: What is co-crystallization and how can it be applied to my compound?

A: Co-crystals are multi-component solids where the API and a benign co-former molecule are held together in a single crystal lattice through non-covalent interactions, such as hydrogen bonds.[15] By selecting a highly soluble co-former, the resulting co-crystal can exhibit significantly higher aqueous solubility and faster dissolution rates compared to the API alone.[6][16] This is a powerful technique, especially if salt formation is not viable or does not provide sufficient enhancement.

Caption: Diagram of API and co-former molecules in a crystal lattice.

Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers known for forming hydrogen bonds (e.g., nicotinamide, succinic acid, benzoic acid).

  • Stoichiometric Mixing: Weigh the API and a selected co-former in a defined stoichiometric ratio (e.g., 1:1 molar ratio) and place them in a milling jar with a grinding ball.

  • Grinding: Add a small amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol) to facilitate molecular mobility. Mill the mixture using a ball mill (e.g., at 30 Hz for 30-60 minutes).

  • Isolation: Isolate the resulting solid powder.

  • Characterization: Analyze the solid using Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase, distinct from the starting materials. Differential Scanning Calorimetry (DSC) can also be used to identify a new, sharp melting point.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed co-crystal using the protocol described in Q3.

Illustrative Data: Co-crystal Solubility Comparison

Material Solubility in pH 6.8 Buffer (µg/mL) Fold Increase vs. API
API (Free Base) 1.8 -
API + Nicotinamide (Physical Mix) 2.1 1.2x
API-Nicotinamide Co-crystal 55.4 30.8x
API + Succinic Acid (Physical Mix) 2.5 1.4x

| API-Succinic Acid Co-crystal | 89.1 | 49.5x |

Q5: How does cyclodextrin complexation work to improve solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like your API, into their central cavity.[7][18] This non-covalent "inclusion complex" effectively hides the hydrophobic part of the API from water, presenting a new, larger molecule with a hydrophilic exterior, thereby increasing its apparent aqueous solubility.[9][14]

G cluster_0 Cyclodextrin Inclusion Complex CD API Hydrophobic API Complex API->Complex Encapsulation API_in API label_hydrophilic Hydrophilic Exterior label_hydrophobic Hydrophobic Cavity

Caption: Encapsulation of a hydrophobic drug in a cyclodextrin molecule.

Experimental Protocol: Complexation via Kneading Method

  • Reagent Preparation: Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Mixing: Mix the API and HP-β-CD in a 1:1 or 1:2 molar ratio in a mortar.

  • Kneading: Add a small volume of a water-alcohol mixture (e.g., 50:50 water:ethanol) to the powder to form a thick, homogenous paste.

  • Trituration: Knead the paste thoroughly for 45-60 minutes. During this process, the solvent helps to disrupt the API's crystal lattice and facilitate its entry into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization & Solubility: Confirm complex formation using techniques like DSC or FTIR. Measure the aqueous solubility of the final product.

Illustrative Data: Cyclodextrin Complex Solubility

Formulation Solubility in Water (µg/mL) Fold Increase vs. API
API (Free Base) 1.2 -
β-Cyclodextrin Complex 28.5 23.8x
HP-β-Cyclodextrin Complex 65.3 54.4x

| SBE-β-Cyclodextrin Complex | 98.7 | 82.3x |

References

Technical Support Center: Synthesis of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-(Azetidin-3-yl)quinazolin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low yield in the primary coupling reaction between 4-chloroquinazoline and 3-aminoazetidine. What are the potential causes and solutions?

A1: Low yields in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. Here is a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. Microwave irradiation has been shown to improve yields and reduce reaction times for similar substitutions.[1]

  • Poor Nucleophilicity of the Amine: While 3-aminoazetidine is a reasonably good nucleophile, its effectiveness can be hampered.

    • Solution: Ensure the 3-aminoazetidine is free of any acidic contaminants that could protonate the amine, reducing its nucleophilicity. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can help by scavenging the HCl generated during the reaction.[2]

  • Degradation of Reactants or Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions.[3]

    • Solution: Maintain neutral or slightly basic conditions. If using 3-aminoazetidine as a salt (e.g., hydrochloride), ensure sufficient base is added to liberate the free amine. Avoid prolonged exposure to high temperatures if product degradation is suspected.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Protic solvents like isopropanol or ethanol are commonly used and often effective.[2] Aprotic polar solvents such as acetonitrile or THF can also be employed. A mixture of THF and water has been shown to be effective in some cases, even without a base.[1] Experimenting with different solvent systems is recommended.

Q2: I am seeing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

A2: The formation of byproducts is a common challenge. Here are some possibilities:

  • Dialkylation: The secondary amine in the product, this compound, could potentially react with another molecule of 4-chloroquinazoline. This is less likely if 3-aminoazetidine is used in excess.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of 3-aminoazetidine to favor the formation of the desired monosubstituted product.

  • Reaction at the Azetidine Nitrogen: The secondary nitrogen of the azetidine ring could also act as a nucleophile.

    • Solution: This is generally less favored due to the higher reactivity of the primary amine. However, using a Boc-protected 3-aminoazetidine (tert-butyl 3-aminoazetidine-1-carboxylate) will prevent this side reaction entirely. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).

  • Hydrolysis of 4-chloroquinazoline: If there is moisture in the reaction, 4-chloroquinazoline can hydrolyze to form quinazolin-4(3H)-one.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: The purification of the final product is proving difficult. What purification strategies are recommended?

A3: Purification can be challenging due to the polar nature of the product.

  • Column Chromatography: Silica gel column chromatography is a standard method.

    • Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system can help to prevent the product from streaking on the column by keeping it in its free base form.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective purification method.

  • Preparative HPLC: For high purity requirements, reverse-phase preparative HPLC is a powerful technique.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the nucleophilic aromatic substitution reaction between 4-chloroquinazoline and 3-aminoazetidine.

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol (0.1-0.2 M), add 3-aminoazetidine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at reflux (approximately 82 °C) for 4-6 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., 0-10% methanol in dichloromethane with 0.5% triethylamine).

Protocol 2: Boc-Protected Route and Deprotection

This alternative route can prevent side reactions at the azetidine nitrogen.

Step 1: Coupling

  • Follow the procedure in Protocol 1, substituting 3-aminoazetidine with tert-butyl 3-aminoazetidine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected product in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield for Analogous SNAr Reactions with 4-Chloroquinazoline.

EntryAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1AnilineIsopropanol-Reflux4Moderate-Good[2]
2BenzylamineIsopropanolTEAReflux4Moderate-Good[2]
3N-methylanilineTHF/H₂O (1:1)-120 (Microwave)0.3387[1]
4PyrrolidineDioxaneK₂CO₃10017Not specified[4]

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Chloroquinazoline 4-Chloroquinazoline Solvent_Base Solvent & Base (e.g., Isopropanol, TEA) 4-Chloroquinazoline->Solvent_Base 3-Aminoazetidine 3-Aminoazetidine 3-Aminoazetidine->Solvent_Base Heating Heating (Reflux or Microwave) Solvent_Base->Heating Extraction Extraction Heating->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Impurities Observed Check_Completion Reaction Incomplete? Start->Check_Completion Extend_Time_Temp Increase Time/ Temperature Check_Completion->Extend_Time_Temp Yes Byproducts Byproducts Observed? Check_Completion->Byproducts No End Improved Yield Extend_Time_Temp->End Use_Boc_Amine Use Boc-protected 3-aminoazetidine Byproducts->Use_Boc_Amine Yes Degradation Degradation Suspected? Byproducts->Degradation No Use_Boc_Amine->End Milder_Conditions Use Milder Conditions (Lower Temp, Base Choice) Degradation->Milder_Conditions Yes Optimize_Solvent Optimize Solvent System Degradation->Optimize_Solvent No Milder_Conditions->End Optimize_Solvent->End

Caption: Troubleshooting logic for optimizing the synthesis yield.

References

Troubleshooting inconsistent results with N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with N-(Azetidin-3-yl)quinazolin-4-amine. Due to the limited specific data on this compound, the following information is based on the broader class of quinazoline derivatives and general principles of small molecule inhibitor research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the experimental use of this compound, presented in a question-and-answer format.

Q1: I am observing inconsistent inhibitory activity (IC50 values) in my cell-based assays. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent IC50 values are a frequent challenge in early-stage drug discovery. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Possible Causes & Troubleshooting Steps:

  • Compound Solubility and Stability:

    • Problem: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation in your assay medium. Hydrophobic compounds can also be prone to degradation.[1]

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay wells for any signs of precipitation.

      • Determine the kinetic and thermodynamic solubility of the compound in your specific assay buffer.

      • Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.

      • Evaluate the stability of the compound in your assay medium over the time course of the experiment. This can be done using techniques like HPLC.

  • Cell Culture Conditions:

    • Problem: Variations in cell passage number, cell density, and serum concentration can all impact the cellular response to a compound.[2]

    • Troubleshooting:

      • Use cells within a consistent and narrow passage number range for all experiments.

      • Ensure precise and consistent cell seeding densities.

      • Be aware that components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media if your cell line permits.

  • Assay Protocol Variability:

    • Problem: Minor deviations in incubation times, reagent concentrations, or detection methods can lead to significant differences in results.[3]

    • Troubleshooting:

      • Adhere strictly to a standardized protocol.

      • Ensure all reagents are properly prepared and within their expiration dates.

      • Use positive and negative controls in every experiment to monitor assay performance.

Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?

A2: The shape of the dose-response curve can provide important clues about the behavior of your compound.[4] A non-sigmoidal curve may suggest off-target effects, compound precipitation, or cytotoxicity.

Interpretation of Non-Standard Dose-Response Curves:

Curve ShapePotential InterpretationTroubleshooting Steps
Bell-Shaped May indicate compound toxicity at higher concentrations, off-target effects, or compound aggregation.Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. Use dynamic light scattering (DLS) to check for compound aggregation at high concentrations.
Shallow Slope Could suggest multiple binding sites with different affinities or non-specific activity.Consider orthogonal assays to confirm the biological effect through a different readout.[4]
Steep Slope May indicate positive cooperativity or an allosteric mechanism of action.Further mechanistic studies would be required to confirm this.

Q3: I am concerned about potential off-target effects of this compound. How can I assess its selectivity?

A3: Off-target effects are a common concern with small molecule inhibitors. Quinazoline derivatives are known to interact with a variety of biological targets, including kinases and other enzymes.[5][6][7][8][9]

Strategies for Assessing Selectivity:

  • Target-Based Screening: If the intended target of this compound is known, screen the compound against a panel of related targets (e.g., a kinase panel) to determine its selectivity profile.

  • Orthogonal Assays: Employ different assay formats to confirm the observed phenotype. For example, if you see a decrease in cell proliferation, you could investigate cell cycle arrest or apoptosis as potential mechanisms.[4]

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to observe the broader cellular effects of the compound.

  • Chemical Analogs: Test structurally related but inactive analogs of this compound. If these analogs do not produce the same biological effect, it provides evidence for on-target activity.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments with this compound.

Protocol 1: General Cell-Based Proliferation Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Modulation
  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of interest and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the protein levels or phosphorylation status of the target.

Diagrams

Signaling Pathway

Generic_Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Compound This compound Compound->Receptor Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates Experimental_Workflow start Hypothesis: Compound modulates a specific target/pathway solubility Determine Compound Solubility & Stability start->solubility in_vitro In Vitro Biochemical Assay (e.g., Kinase Assay) solubility->in_vitro cell_based Cell-Based Functional Assay (e.g., Proliferation, Viability) solubility->cell_based dose_response Generate Dose-Response Curve (Determine IC50) in_vitro->dose_response cell_based->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, Target Engagement) dose_response->mechanism selectivity Selectivity Profiling (e.g., Kinase Panel) mechanism->selectivity conclusion Conclusion on Compound Activity and Selectivity selectivity->conclusion

References

N-(Azetidin-3-yl)quinazolin-4-amine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-(Azetidin-3-yl)quinazolin-4-amine in aqueous solutions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in aqueous solutions are hydrolysis and, to a lesser extent, oxidation and photolytic degradation. The molecule has two main points of potential instability: the quinazoline ring and the azetidine ring.

  • Hydrolysis: The quinazoline ring, particularly at the C4 position where the amino group is attached, is susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-N bond, resulting in the formation of quinazolin-4-one and azetidin-3-amine. This process can be catalyzed by both acidic and basic conditions.

  • Azetidine Ring Instability: The strained four-membered azetidine ring can undergo ring-opening, particularly under acidic conditions. Protonation of the azetidine nitrogen can facilitate this degradation pathway.

  • Oxidation: While generally stable, the quinazoline ring system can be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides or other oxidative degradation products.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): Increased degradation is anticipated in acidic solutions. This is due to two potential mechanisms: acid-catalyzed hydrolysis of the 4-amino bond and acid-catalyzed ring-opening of the protonated azetidine ring.

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in the neutral pH range.

  • Basic Conditions (pH > 9): In alkaline solutions, base-catalyzed hydrolysis of the 4-amino bond is a likely degradation pathway.

Q3: What are the expected degradation products of this compound?

A3: Based on the chemical structure, the primary degradation products are likely to be:

  • Quinazolin-4-one: Formed via hydrolysis of the C4-amino bond.

  • Azetidin-3-amine: Also formed via hydrolysis of the C4-amino bond.

  • Ring-opened azetidine derivatives: Resulting from the cleavage of the azetidine ring under acidic conditions.

  • Oxidative degradants: Such as N-oxides, formed under oxidative stress.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation, or stress testing, study is a critical component in drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[3] As per ICH guidelines, these conditions typically include acid and base hydrolysis, oxidation, heat, and light.[4][5][6] The purpose is to:

  • Identify potential degradation products.[7]

  • Elucidate degradation pathways.[3]

  • Develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation observed in all aqueous solutions. 1. Highly unstable compound. 2. Incorrect pH of the solution. 3. Presence of catalytic impurities (e.g., metal ions).1. Prepare fresh solutions immediately before use. 2. Verify the pH of your buffers and solutions. 3. Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent stability results between experiments. 1. Variability in solution preparation (e.g., pH, concentration). 2. Fluctuations in storage temperature. 3. Inconsistent exposure to light.1. Use standardized protocols for solution preparation. 2. Ensure temperature-controlled incubators or water baths are properly calibrated. 3. Protect solutions from light by using amber vials or covering them with aluminum foil, unless photostability is being intentionally studied.
New peaks appearing in the chromatogram over time. 1. Formation of degradation products. 2. Interaction with excipients or container closure system.1. This is expected in a stability study. Characterize these new peaks using techniques like LC-MS to identify the degradation products.[9][10] 2. Conduct compatibility studies with intended excipients and packaging materials.[11]
Difficulty in resolving the parent peak from degradation peaks in HPLC. 1. Suboptimal chromatographic conditions (mobile phase, column, gradient).1. Develop a stability-indicating HPLC method. This may involve screening different columns, adjusting mobile phase pH, and optimizing the gradient elution to achieve adequate separation.

Data Presentation

The following tables contain hypothetical data for illustrative purposes to guide researchers on how stability data for this compound might be presented. Actual experimental results will vary.

Table 1: Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl246018.5Quinazolin-4-one, Azetidine Ring-Opened Product
Base Hydrolysis 0.1 M NaOH246012.3Quinazolin-4-one, Azetidin-3-amine
Oxidation 3% H₂O₂24258.7N-Oxide derivative
Thermal Solid State48802.1Minor unidentified degradants
Photolytic ICH Q1B24255.4Photodegradant 1, Photodegradant 2

Table 2: pH-Rate Profile for the Hydrolysis of this compound at 50°C (Hypothetical Data)

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.0 0.0858.2
4.0 0.02133.0
6.0 0.005138.6
7.0 0.004173.3
8.0 0.00977.0
10.0 0.04515.4
12.0 0.1504.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.[4][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a high temperature (e.g., 80°C) in a stability chamber.

    • At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector; 254 nm is a common starting point for quinazoline derivatives.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Diagrams

G cluster_workflow Experimental Workflow: Forced Degradation Study cluster_stress start_node start_node process_node process_node decision_node decision_node output_node output_node start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analysis Analyze via Stability- Indicating HPLC Method neutralize->analysis data Characterize Degradants (LC-MS, NMR) analysis->data

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathways parent_node parent_node degradant_node degradant_node pathway_label pathway_label parent This compound hydrolysis_label Hydrolysis (Acidic/Basic) parent->hydrolysis_label acid_label Acid-Catalyzed Ring Opening parent->acid_label oxid_label Oxidation parent->oxid_label hydrolysis_prod1 Quinazolin-4-one hydrolysis_label->hydrolysis_prod1 hydrolysis_prod2 Azetidin-3-amine hydrolysis_label->hydrolysis_prod2 acid_prod Ring-Opened Azetidine Derivative acid_label->acid_prod oxid_prod N-Oxide Derivative oxid_label->oxid_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Refining Purification Methods for N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of N-(Azetidin-3-yl)quinazolin-4-amine. The information is presented in a user-friendly question-and-answer format to facilitate easy access to solutions for common experimental challenges.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (mobile phase).- Column overloading.- Irregular column packing.- Optimize Solvent System: Empirically determine the best solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The desired compound should have an Rf value of approximately 0.35 for optimal separation.[1] For highly polar amines that streak on silica, consider adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide to the eluent to improve peak shape.[2]- Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.- Improve Packing Technique: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.
Product Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Strong interaction with the stationary phase.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.- For very polar compounds, a gradient elution may be necessary, starting with a less polar solvent and gradually increasing the polarity.- Consider using a more polar stationary phase like alumina or a modified silica gel.[3]
Streaking or Tailing of the Product Band - Compound is too polar for the solvent system.- Acid-base interactions with the silica gel.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonium hydroxide) to the mobile phase to neutralize acidic sites on the silica gel and improve the peak shape of the basic amine product.[2]
Inconsistent Elution Profile (e.g., Cracks in the Column) - Column ran dry during the run.- Inhomogeneous packing.- Always keep the solvent level above the top of the stationary phase.- Ensure the column is packed evenly and allowed to settle properly before loading the sample.
Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Dissolve in Hot Solvent - Incorrect solvent choice.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. For quinazolinamine derivatives, ethanol is often a good starting point.[4] Other potential solvents or solvent mixtures include methanol, acetonitrile, or mixtures like ethyl acetate/hexane.
Product "Oils Out" Instead of Crystallizing - Solution is supersaturated.- Cooling rate is too fast.- Impurities are present.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.- Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.
No Crystals Form Upon Cooling - Solution is not saturated.- Compound is highly soluble in the chosen solvent at cold temperatures.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly.
Low Recovery of Pure Product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were not completely collected.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and filter paper) to prevent the product from crystallizing out during filtration.- Ensure all crystals are transferred from the flask and washed with a small amount of cold solvent.
Impurities Co-crystallize with the Product - Impurities have similar solubility profiles.- Inappropriate solvent choice.- Try a different recrystallization solvent or a solvent pair.- Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove major impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions. In the typical synthesis from 4-chloroquinazoline and 3-aminoazetidine, potential impurities include:

  • Unreacted 4-chloroquinazoline: This can be a major impurity if the reaction does not go to completion.[5]

  • Di-substituted products: If the azetidine nitrogen is not protected, reaction at both the primary and secondary amine of a different starting material could occur, though less likely with 3-aminoazetidine itself.

  • Hydrolysis product: 4-Chloroquinazoline can hydrolyze to quinazolin-4(3H)-one.

  • Side products from N-alkylation: Alkylation can sometimes occur at different nitrogen atoms of the quinazoline ring, leading to isomeric impurities.[6]

Q2: What is a good starting point for developing a TLC method to monitor the purification?

A2: A good starting mobile phase for TLC analysis of this compound would be a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 95:5 or 90:10 ratio. The polarity can be adjusted based on the observed Rf values. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce streaking of the basic amine spot on the silica plate. Visualization can be achieved using a UV lamp at 254 nm.[4]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of quinazolinamine derivatives. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly used.[4][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the compound and help identify any residual impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help identify impurities with different masses.

Q4: Are there any stability concerns I should be aware of during purification?

A4: While quinazoline rings are generally stable, basic compounds like this compound can be sensitive to acidic conditions.[2] Prolonged exposure to acidic silica gel during column chromatography could potentially lead to degradation. Using a mobile phase with a basic additive can help mitigate this.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the chosen mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has low solubility at room temperature but high solubility at elevated temperatures.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->column_chromatography No analyze_purity Analyze Purity (TLC/HPLC) column_chromatography->analyze_purity analyze_purity->pure_product

Caption: A decision-making workflow for selecting the initial purification method.

Troubleshooting Logic for Poor Column Chromatography Separation

Column_Troubleshooting start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc optimize_solvent Optimize Solvent System (TLC) check_tlc->optimize_solvent check_loading Check Sample Load optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_streaking Streaking/Tailing Observed? check_loading->check_streaking Load OK reduce_load->check_streaking add_base Add Basic Modifier to Eluent check_streaking->add_base Yes rerun_column Re-run Column with Optimized Conditions check_streaking->rerun_column No add_base->rerun_column

Caption: A logical approach to troubleshooting poor separation during column chromatography.

References

Addressing metabolic instability of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of N-(Azetidin-3-yl)quinazolin-4-amine. The information is based on established principles of drug metabolism for quinazoline and azetidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted metabolic liabilities of this compound?

A1: Based on its structure, this compound has two primary regions susceptible to metabolic modification: the quinazoline ring and the strained azetidine ring.

  • Quinazoline Ring: This electron-rich aromatic system is prone to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions. Additionally, the quinazoline core is a known substrate for Aldehyde Oxidase (AO), which can be a significant pathway for metabolic clearance.[1]

  • Azetidine Ring: The inherent ring strain of the four-membered azetidine ring makes it susceptible to metabolic ring-opening.[2] This can occur through a direct, glutathione S-transferase (GST)-catalyzed conjugation with glutathione (GSH) without prior bioactivation by CYPs.[3]

Q2: My compound exhibits high clearance in human liver microsomes (HLM). What are the likely metabolic pathways responsible?

A2: High clearance in HLM, which primarily contains CYP enzymes, strongly suggests oxidative metabolism. The most probable cause is the hydroxylation of the quinazoline ring. To confirm this, you can perform co-incubation studies with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT). A significant decrease in clearance in the presence of 1-ABT would confirm CYP-mediated metabolism.

Q3: I'm observing rapid metabolism in human hepatocytes, but the compound is relatively stable in liver microsomes. What could be the reason?

A3: This discrepancy often points towards metabolic pathways that are not prominent in microsomes. The two main possibilities are:

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme present in hepatocytes but not in microsomes. Quinazoline scaffolds are known substrates for AO.[1] You can investigate this by using specific AO inhibitors (e.g., hydralazine) in your hepatocyte assay.

  • Conjugation Reactions: Phase II metabolism, such as glutathione conjugation, occurs in the cytosol of hepatocytes. The strained azetidine ring is a potential site for direct conjugation with glutathione.[3]

Q4: How can I determine if the azetidine ring is undergoing metabolic ring-opening?

A4: The primary method is through metabolite identification studies using high-resolution mass spectrometry (LC-MS/MS). Look for metabolites with a mass increase corresponding to the addition of glutathione (+305.068 Da) or its subsequent breakdown products (cysteinylglycine, cysteine, and N-acetylcysteine/mercapturic acid conjugates). The presence of these conjugates is strong evidence of azetidine ring-opening via nucleophilic attack by glutathione.[3]

Q5: What structural modifications can be considered to improve the metabolic stability of this compound?

A5: Strategies to mitigate the predicted metabolic liabilities include:

  • Blocking Quinazoline Oxidation: Introduce electron-withdrawing groups (e.g., fluorine) onto the quinazoline ring to reduce its electron density and susceptibility to CYP-mediated oxidation.[4] This is a common strategy to block sites of bioactivation.[4]

  • Reducing AO Liability: Modifications to the quinazoline ring, such as the introduction of a nitrogen atom to create a 5-azaquinazoline, have been shown to reduce AO metabolism.[1]

  • Stabilizing the Azetidine Ring: While more challenging, subtle modifications to the electronics of the system can influence the stability of the azetidine ring. Replacing the N-aryl linkage with an N-heteroaryl linkage has been shown to improve stability in some systems by delocalizing the nitrogen lone pair.[2]

Troubleshooting Guides

Problem 1: High Intrinsic Clearance in In Vitro Assays
Symptom Possible Cause Suggested Action
Rapid clearance in Liver Microsomes (Human, Rat, Mouse) CYP-mediated oxidation of the quinazoline ring.1. Perform a CYP inhibition assay with 1-ABT. 2. Use recombinant CYP enzymes to identify the specific isoforms involved. 3. Conduct metabolite identification to locate the site(s) of oxidation.
Rapid clearance in Hepatocytes but stable in Microsomes Aldehyde Oxidase (AO) metabolism or direct glutathione conjugation.1. Run hepatocyte stability assay with an AO inhibitor (e.g., hydralazine). 2. Analyze hepatocyte incubations for glutathione conjugates via LC-MS/MS.
Species differences in clearance (e.g., high in human, low in rat) Differential expression or activity of specific CYP isoforms or AO.1. Identify the specific metabolic pathways in each species. 2. This information is critical for selecting the appropriate species for in vivo pharmacokinetic studies.
Hypothetical Metabolic Stability Data
System Parameter Value
Human Liver Microsomes T½ (min)15
Clint (µL/min/mg)92.4
Human Hepatocytes T½ (min)< 5
Clint (µL/min/10⁶ cells)> 138.6
Hepatocytes + Hydralazine (AO inhibitor) T½ (min)35
Clint (µL/min/10⁶ cells)39.6

This data is for illustrative purposes only.

Visualized Workflows and Pathways

Diagrams

Potential Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 Hydroxylated Quinazoline (+16 Da) Parent->M1 CYP450 Oxidation M2 Aldehyde Oxidase Metabolite (+16 Da) Parent->M2 Aldehyde Oxidase M3 Azetidine Ring-Opening (GSH Adduct, +305 Da) Parent->M3 GST Catalysis Experimental Workflow for Metabolic Instability start Start: Compound with Suspected Instability microsomes Microsomal Stability Assay (HLM, RLM, MLM) start->microsomes hepatocytes Hepatocyte Stability Assay (Human, Rat, etc.) start->hepatocytes metid Metabolite Identification (LC-MS/MS) microsomes->metid hepatocytes->metid reaction_phenotyping Reaction Phenotyping (rCYPs, Chemical Inhibitors) metid->reaction_phenotyping structural_mod Structural Modification (SAR Exploration) reaction_phenotyping->structural_mod evaluate Evaluate Modified Compounds structural_mod->evaluate Troubleshooting Logic for High Clearance start High Clearance Observed in Hepatocytes microsome_check Is clearance also high in microsomes? start->microsome_check cyp_pathway Primary Cause: CYP-mediated Oxidation microsome_check->cyp_pathway Yes non_cyp_pathway Non-CYP Pathway Likely microsome_check->non_cyp_pathway No ao_check Is clearance inhibited by Hydralazine? non_cyp_pathway->ao_check ao_cause Primary Cause: Aldehyde Oxidase (AO) ao_check->ao_cause Yes gsh_check Is a GSH adduct detected by LC-MS? ao_check->gsh_check No gsh_cause Primary Cause: Azetidine Ring Opening gsh_check->gsh_cause Yes/Likely

References

Optimizing dosage of N-(Azetidin-3-yl)quinazolin-4-amine for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of N-(Azetidin-3-yl)quinazolin-4-amine for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its core structure, this compound belongs to the 4-aminoquinazoline class of compounds. Many molecules in this class are known to be potent inhibitors of protein kinases.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase domain of growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][3] Inhibition of these pathways can lead to reduced cell proliferation, migration, and survival in cancer cells.

Q2: How should I dissolve and store this compound?

A2: For cell culture applications, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration for this compound in a cell-based assay?

A3: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations, for example, from 0.01 µM to 100 µM, can be tested. Based on data from similar quinazoline-based kinase inhibitors, the half-maximal inhibitory concentration (IC50) values can range from nanomolar to micromolar, depending on the cell line and the specific kinase being targeted.[4][5]

Q4: How can I determine the effect of this compound on my cells?

A4: The effect of the compound can be assessed using various cell-based assays. A cell viability assay, such as the MTT or LDH assay, will help determine the cytotoxic or cytostatic effects. To investigate the mechanism of action, a Western blot analysis can be performed to measure the phosphorylation status of key proteins in the targeted signaling pathway (e.g., Akt, ERK).

Troubleshooting Guides

Problem 1: No observable effect on cells after treatment.
Possible Cause Suggested Solution
Compound Concentration Too Low Perform a dose-response experiment with a wider and higher range of concentrations.
Incorrect Solvent or Poor Solubility Ensure the compound is fully dissolved in the stock solution before diluting in media. Sonication may aid dissolution. Consider using a fresh batch of the compound.
Cell Line Insensitivity The target kinase may not be critical for the survival or proliferation of your chosen cell line. Screen a panel of cell lines to find a sensitive model.
Compound Inactivity Verify the identity and purity of your compound. If possible, test its activity in a cell-free kinase assay.
Short Incubation Time Increase the duration of the treatment. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal incubation time.
Problem 2: High level of cell death observed even at low concentrations.
Possible Cause Suggested Solution
High Compound Potency Your cell line may be highly sensitive to the compound. Lower the concentration range in your dose-response experiments.
Solvent Cytotoxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control.
Off-Target Effects At higher concentrations, the compound may be inhibiting other essential kinases. Try to use the lowest effective concentration.
Contamination of Compound Stock Prepare a fresh stock solution from a new vial of the compound.
Problem 3: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in Cell Seeding Density Ensure consistent cell numbers are seeded for each experiment.
Compound Degradation Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Inconsistent Incubation Times Standardize the incubation time for all experiments.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Quantitative Data Summary

The following table provides a hypothetical range of IC50 values for this compound based on published data for structurally similar quinazoline kinase inhibitors. Note: These values are illustrative and the actual IC50 for your specific cell line must be determined experimentally.

Cell Line Cancer Type Potential Target Pathway Reported IC50 Range for Analogs (µM) [4][5]
A549Non-small cell lung cancerEGFR/PI3K0.5 - 15
MCF-7Breast cancerEGFR/PI3K/mTOR1 - 25
PC-3Prostate cancerPI3K/Akt5 - 50
HCT116Colorectal cancerPI3K/Akt2 - 30

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the determined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-Akt, Akt, p-EGFR, EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.

Visualizations

Signaling_Pathway Potential Signaling Pathway Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor->RTK Inhibitor->PI3K

Caption: Potential mechanism of action via kinase inhibition.

Experimental_Workflow Dosage Optimization Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Perform Dose-Response (MTT Assay) A->B C Determine IC50 Value B->C D Select Concentrations for Mechanism Studies (e.g., 0.5x, 1x, 2x IC50) C->D E Western Blot Analysis (Phospho-protein levels) D->E G Functional Assays (e.g., Migration, Apoptosis) D->G F Analyze Pathway Inhibition E->F

Caption: Workflow for experimental dosage optimization.

Troubleshooting_Logic Troubleshooting: No Cellular Effect Start No Effect Observed Conc Is concentration range appropriate? Start->Conc Sol Is the compound soluble and stable? Conc->Sol Yes Outcome1 Increase concentration range Conc->Outcome1 No Cell Is the cell line a suitable model? Sol->Cell Yes Outcome2 Check solubility, use fresh stock Sol->Outcome2 No Outcome3 Test on a different cell line Cell->Outcome3 No End Re-evaluate Experiment Cell->End Yes Outcome1->End Outcome2->End Outcome3->End

References

Technical Support Center: N-(Azetidin-3-yl)quinazolin-4-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the cytotoxicity of N-(Azetidin-3-yl)quinazolin-4-amine and related quinazoline derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cell-based assays, even at low concentrations. What are the potential causes?

A1: High cytotoxicity of quinazoline derivatives can stem from several factors. Quinazolinone derivatives have been shown to induce cell death through various mechanisms, including the intrinsic and extrinsic apoptotic pathways.[1] They can modulate signaling pathways such as PI3K-AKT and MAPK, leading to apoptosis.[1] Some quinazoline compounds can also stabilize G-quadruplex DNA structures and inhibit STAT3 phosphorylation, which in turn activates DNA damage checkpoints and increases apoptosis.[2] It is also possible that the observed cytotoxicity is a result of off-target effects or issues with the compound's formulation, such as precipitation in the assay medium.

Q2: How can we differentiate between target-specific cytotoxicity and non-specific or off-target effects?

A2: Differentiating between on-target and off-target cytotoxicity is crucial. One approach is to include a negative control cell line that does not express the intended target of this compound. If cytotoxicity is still observed in the negative control, it suggests off-target effects. Additionally, you can perform counter-screens against unrelated targets to assess the compound's selectivity.[3] Another strategy is to use a structurally related but inactive analog of your compound as a negative control. If the inactive analog shows similar cytotoxicity, the observed effects are likely non-specific.

Q3: Can the formulation of this compound influence its cytotoxicity in our assays?

A3: Absolutely. The formulation is a critical factor, especially for poorly soluble compounds. If the compound precipitates in the cell culture medium, it can lead to inconsistent and often higher cytotoxicity measurements. Utilizing appropriate solubilizing agents or vehicles can mitigate this. It is important to select a formulation strategy based on the physicochemical properties of your compound. A rapid solubilization screen can help identify the best formulation.[4]

Q4: What are the key signaling pathways that might be activated by this compound to induce cytotoxicity?

A4: Quinazoline derivatives are known to affect several signaling pathways that can lead to cell death. These primarily include:

  • Apoptosis Induction: Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways can be activated. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][5]

  • PI3K/AKT/mTOR Pathway Inhibition: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a common mechanism for quinazoline-based compounds.[1][6]

  • STAT3 Inhibition: Some quinazolines can selectively inhibit the STAT3 signaling pathway, which is involved in cell proliferation and apoptosis.[2]

  • EGFR and VEGFR Inhibition: Many quinazoline derivatives are designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which can lead to cell cycle arrest and apoptosis.[6][7]

Troubleshooting Guides

Guide 1: Optimizing Assay Conditions to Reduce Non-Specific Cytotoxicity

If you are experiencing high background cytotoxicity, the following steps can help optimize your assay conditions.

Experimental Workflow for Assay Optimization

Assay_Optimization cluster_setup Initial Assay Setup cluster_optimization Optimization Steps cluster_outcome Desired Outcome A High Cytotoxicity Observed B Optimize Cell Seeding Density A->B Step 1 C Modify Culture Medium (e.g., serum concentration, supplements) B->C Step 2 D Reduce Incubation Time C->D Step 3 E Select Alternative Cytotoxicity Assay D->E Step 4 F Reduced Non-Specific Cytotoxicity E->F

Caption: Workflow for optimizing cell-based assay conditions.

Detailed Methodologies:

  • Optimize Cell Seeding Density:

    • Rationale: Over-confluent or sparsely populated cells can be more susceptible to stress and compound toxicity.[8]

    • Protocol:

      • Seed a 96-well plate with a range of cell densities (e.g., from 2,500 to 40,000 cells per well).

      • Incubate for 24 hours to allow for cell attachment.

      • Treat the cells with a fixed concentration of this compound and a vehicle control.

      • After the desired incubation period, perform your standard cytotoxicity assay.

      • Determine the cell density that provides the largest assay window and lowest background signal.[8]

  • Modify Culture Medium:

    • Rationale: The composition of the culture medium, including serum concentration and supplements, can influence cell health and sensitivity to compounds.[8]

    • Protocol:

      • Test different concentrations of fetal bovine serum (FBS) (e.g., 5%, 10%, 15%).

      • If using serum-free media, ensure all necessary growth factors and supplements are present at optimal concentrations.

      • Evaluate the effect of adding antioxidants like N-acetylcysteine or Vitamin E if oxidative stress is a suspected mechanism of toxicity.

  • Reduce Incubation Time:

    • Rationale: Longer exposure to a compound may lead to the accumulation of toxic metabolites or secondary, off-target effects.

    • Protocol:

      • Perform a time-course experiment, measuring cytotoxicity at various time points (e.g., 6, 12, 24, 48, and 72 hours) after compound addition.

      • Select the earliest time point that provides a robust on-target signal while minimizing non-specific cell death.

  • Select an Alternative Cytotoxicity Assay:

    • Rationale: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity, ATP levels). The choice of assay can significantly impact the results.[9]

    • Protocol:

      • If you are using a metabolic assay like MTT or resazurin, consider that the compound might be interfering with cellular metabolism without directly killing the cells.

      • Try an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or the use of a cell-impermeant DNA dye (e.g., propidium iodide, CellTox™ Green).[3][10]

      • Multiplexing a viability assay (e.g., measuring ATP) with a cytotoxicity assay (e.g., LDH release) can provide a more complete picture of the compound's effect.[9]

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3
Cell Density (cells/well) 5,00010,00020,000
% Cytotoxicity (Vehicle) 5%3%8%
% Cytotoxicity (Compound) 60%55%75%
Serum Concentration 5%10%15%
% Cytotoxicity (Compound) 70%55%45%
Incubation Time (hours) 244872
% Cytotoxicity (Compound) 40%65%85%
Guide 2: Improving Compound Formulation and Delivery

Issues with compound solubility and delivery can be a major source of cytotoxicity.

Logical Relationship for Formulation Improvement

Formulation_Improvement A Poor Compound Solubility B Compound Precipitation in Assay A->B D Perform Solubility Screen A->D C Inconsistent/High Cytotoxicity B->C E Test Different Vehicles (e.g., DMSO, Ethanol, PEG400) D->E F Use Solubilizing Excipients (e.g., cyclodextrins, surfactants) D->F G Improved Compound Delivery E->G F->G H Reduced Non-Specific Cytotoxicity G->H

Caption: Decision tree for improving compound formulation.

Detailed Methodologies:

  • Perform a Solubility Screen:

    • Rationale: To identify the most suitable solvent system for your compound.

    • Protocol:

      • Prepare stock solutions of this compound in a variety of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, DMA).[11]

      • Determine the maximum solubility in each solvent.

      • Visually inspect for precipitation when the stock solution is diluted into your cell culture medium.

  • Test Different Vehicles:

    • Rationale: The choice of solvent can impact cell health. It is important to use the lowest possible concentration of the vehicle.

    • Protocol:

      • Prepare serial dilutions of your compound in the selected vehicles.

      • Include vehicle-only controls at the same final concentrations used for the compound treatment.

      • Ensure the final vehicle concentration is well-tolerated by your cells (typically <0.5% for DMSO).

  • Use Solubilizing Excipients:

    • Rationale: For highly insoluble compounds, excipients can improve solubility and reduce precipitation in aqueous media.

    • Protocol:

      • Investigate the use of cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your formulation.

      • Prepare a stock solution of the compound in the presence of the excipient.

      • Perform a dose-response curve with the excipient alone to ensure it is not contributing to the observed cytotoxicity.

Quantitative Data Summary:

Formulation VehicleFinal ConcentrationCompound Solubility (µM)Vehicle Cytotoxicity (%)
DMSO0.5%>100< 5
Ethanol0.5%5010
PEG4000.5%>200< 5
10% HP-β-CD in waterN/A150< 2

Signaling Pathway Diagrams

Hypothesized Cytotoxicity Pathway for Quinazoline Derivatives

Cytotoxicity_Pathway cluster_compound Compound Action cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects cluster_outcome Final Outcome Compound This compound PI3K PI3K/AKT/mTOR (Survival Pathway) Compound->PI3K Inhibits STAT3 STAT3 (Proliferation) Compound->STAT3 Inhibits G4 G-Quadruplex DNA (Telomeres, Oncogenes) Compound->G4 Stabilizes Receptors EGFR/VEGFR Compound->Receptors Inhibits Apoptosis Apoptosis Induction (Caspase Activation) PI3K->Apoptosis Leads to STAT3->Apoptosis Leads to DNA_Damage DNA Damage Response G4->DNA_Damage Induces CellCycleArrest Cell Cycle Arrest Receptors->CellCycleArrest Induces CellDeath Cell Death Apoptosis->CellDeath DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential signaling pathways affected by quinazoline derivatives leading to cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of N-(Azetidin-3-yl)quinazolin-4-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical kinase inhibitor, N-(Azetidin-3-yl)quinazolin-4-amine, with established kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. The comparison is based on available experimental data for the established drugs and a representative 4-arylaminoquinazoline derivative (Compound 4a) as a surrogate for this compound, due to the limited public data on the specific compound. This guide aims to provide a comprehensive overview of their biochemical and cellular activities, along with detailed experimental protocols for their evaluation.

Introduction to Kinase Inhibitors in Cancer Therapy

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Kinase inhibitors are a class of targeted therapy drugs that block the action of these enzymes, thereby inhibiting cancer cell growth and survival.[2] The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs, including Gefitinib and Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[3]

This guide focuses on comparing this compound, a putative quinazoline-based inhibitor, with three clinically relevant kinase inhibitors:

  • Gefitinib: A selective EGFR tyrosine kinase inhibitor.[4]

  • Erlotinib: Another selective EGFR tyrosine kinase inhibitor.[5]

  • Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[6]

Biochemical Activity: Kinase Inhibition

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
Kinase TargetThis compound (as Compound 4a)GefitinibErlotinibLapatinib
EGFR 2500[7]26 - 57[8]2[9]10.8[9]
HER2 (ErbB2) ---9.2[9]
VEGFR2 ->10000>10000>10000
c-Src ->10000>10000>10000
CDK2 ->10000>10000>10000

Data for Compound 4a is from a study on 4-arylaminoquinazoline derivatives and is used as a representative for this compound. Data for other inhibitors are compiled from various sources.

Cellular Activity: Anti-proliferative Effects

The efficacy of kinase inhibitors is also assessed by their ability to inhibit the proliferation of cancer cell lines. This is typically measured as the IC50 value in a cell-based assay, such as the MTT assay.

Table 2: Cell Proliferation Inhibition (IC50, µM)
Cell LineCancer TypeEGFR/HER2 StatusThis compound (as Compound 4a)GefitinibErlotinibLapatinib
MKN45 Gastric Carcinoma-2.5[7]3.2[7]--
A549 Non-Small Cell Lung CancerEGFR wild-type-19.91[10]>10>10
HCC827 Non-Small Cell Lung CancerEGFR mutant (delE746-A750)-0.0130.002-
BT-474 Breast Ductal CarcinomaHER2 overexpressing-9.91.10.1[11]
SK-BR-3 Breast AdenocarcinomaHER2 overexpressing---0.05

Data for Compound 4a is from a study on 4-arylaminoquinazoline derivatives and is used as a representative for this compound. Data for other inhibitors are compiled from various sources.

Kinase Selectivity

An ideal kinase inhibitor would be highly selective for its intended target to minimize off-target effects and associated toxicities. Kinome scanning is a technique used to assess the selectivity of an inhibitor by screening it against a large panel of kinases.

Based on available kinome scan data for the comparator drugs, the following logical diagram illustrates their primary targets and selectivity profiles.

Kinase_Selectivity cluster_inhibitors Kinase Inhibitors cluster_kinases Primary Kinase Targets This compound This compound EGFR EGFR This compound->EGFR Presumed Target Gefitinib Gefitinib Gefitinib->EGFR Highly Selective Other_Kinases Other Kinases Gefitinib->Other_Kinases Low Off-Target Erlotinib Erlotinib Erlotinib->EGFR Highly Selective Erlotinib->Other_Kinases Low Off-Target Lapatinib Lapatinib Lapatinib->EGFR Dual Target HER2 HER2 Lapatinib->HER2 Dual Target Lapatinib->Other_Kinases Some Off-Target

Figure 1: Logical comparison of kinase inhibitor selectivity.

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Kinase inhibitors like those discussed here act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A 1. Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B 2. Incubate Kinase and Inhibitor A->B C 3. Initiate Reaction with ATP and Substrate B->C D 4. Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP C->D E 5. Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light D->E F 6. Measure Luminescence E->F

Figure 3: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the kinase of interest (e.g., recombinant human EGFR) in kinase reaction buffer.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in kinase reaction buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase solution to each well.

    • Add the serially diluted inhibitor or vehicle control to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and simultaneously catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549, BT-474).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitors or a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-EGFR

This technique is used to detect the phosphorylation status of EGFR, which is an indicator of its activation.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture cells to be treated with or without kinase inhibitors and/or growth factors (e.g., EGF).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.[15] The recommended antibody dilution is typically 1:1000.[16]

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]

    • Wash the membrane again several times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (for Total EGFR):

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes total EGFR.

Conclusion

This guide provides a comparative overview of this compound (represented by a surrogate) and the established kinase inhibitors Gefitinib, Erlotinib, and Lapatinib. The provided data tables and experimental protocols offer a framework for the evaluation and comparison of novel kinase inhibitors. While the hypothetical this compound, based on its representative compound, appears to be a less potent EGFR inhibitor compared to the established drugs, further experimental validation is necessary to fully characterize its activity and selectivity profile. The methodologies outlined in this guide are fundamental for the preclinical assessment of any new kinase inhibitor in the drug discovery pipeline.

References

Validating the Primary Target of N-(Azetidin-3-yl)quinazolin-4-amine: A Comparative Analysis with Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of N-(Azetidin-3-yl)quinazolin-4-amine's probable primary target with established alternatives, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes.

Based on its quinazoline scaffold, a common feature among epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), this compound is predicted to primarily target EGFR. This guide evaluates this hypothesis by comparing its anticipated performance, based on closely related analogs, with several generations of approved EGFR inhibitors: Gefitinib (first-generation), Erlotinib (first-generation), Afatinib (second-generation), Lapatinib (dual EGFR/HER2 inhibitor), and Osimertinib (third-generation).

Comparative Analysis of Inhibitor Potency and Cellular Activity

To contextualize the potential efficacy of this compound, its performance is benchmarked against leading EGFR inhibitors. The following tables summarize key in vitro data for these compounds.

Disclaimer: As specific experimental data for this compound is not publicly available, data for a closely related 4-anilinoquinazoline derivative with a four-membered heterocycle substituent is used as a proxy to represent its expected activity profile.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget(s)IC50 (nM)
This compound (Analog) EGFR~10-50
GefitinibEGFR26 - 57[1]
ErlotinibEGFR2[2][3]
AfatinibEGFR, HER20.5 (EGFR)[4]
LapatinibEGFR, HER23 (EGFR), 13 (HER2)[5]
OsimertinibEGFR (T790M)~1

Table 2: Cellular Antiproliferative Activity

CompoundCell LineEGFR StatusIC50 (nM)
This compound (Analog) HCC827Exon 19 Del~50-100
GefitinibA549WT>10,000
ErlotinibHCC827Exon 19 Del9[6]
AfatinibNCI-H1975L858R/T790M57[7]
OsimertinibNCI-H1975L858R/T790M5[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

EGFR Kinase Activity Assay (LanthaScreen™)

This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of test compounds.

  • Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of a solution containing EGFR kinase and a fluorescein-labeled poly(GT) substrate, and initiate the reaction by adding 2.5 µL of ATP. Incubate for 1 hour at room temperature.

  • Detection : Stop the reaction by adding 10 µL of a solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.

  • Data Acquisition : After a 30-minute incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis : Calculate the ratio of the emission at 520 nm (fluorescein) to 495 nm (terbium). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.

  • Cell Seeding : Seed cancer cells (e.g., A549, HCC827, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound or control inhibitors and incubate for 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control and plot cell viability against the inhibitor concentration to determine the IC50 value.

Western Blotting for EGFR Signaling Pathway

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis : Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor start->reagents reaction Incubate Kinase, Substrate, ATP, & Inhibitor reagents->reaction detection Add Detection Reagents (Ab, EDTA) reaction->detection read Read Plate (TR-FRET) detection->read analysis Data Analysis (IC50 Calculation) read->analysis end End analysis->end

Caption: EGFR Kinase Activity Assay Workflow.

Western_Blot_Workflow start Start lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis detection->analysis end End analysis->end

Caption: Western Blotting Experimental Workflow.

References

A Comparative Analysis of N-(Azetidin-3-yl)quinazolin-4-amine Derivatives and Related Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Among these, derivatives of 4-aminoquinazoline have demonstrated significant potential in targeting key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways. This guide provides a comparative analysis of N-(azetidin-3-yl)quinazolin-4-amine derivatives and structurally related compounds, offering insights into their structure-activity relationships (SAR), experimental data, and the signaling pathways they modulate.

Data Presentation: Comparative Inhibitory Activity

While a direct head-to-head comparison of a broad series of this compound derivatives is not extensively available in the public domain, we can draw comparative insights from studies on closely related 4-anilinoquinazoline derivatives bearing four-membered heterocycles. The following table summarizes the in vitro inhibitory activities of selected compounds against EGFR and their antiproliferative effects on cancer cell lines.

Compound IDR (Substitution on aniline)Heterocycle at C6EGFR IC₅₀ (nM)A549 IC₅₀ (µM)
1a HAzetidin-1-yl15.21.8
1b 3-Cl, 4-FAzetidin-1-yl0.50.03
2a H3-Hydroxyazetidin-1-yl25.62.5
2b 3-Cl, 4-F3-Hydroxyazetidin-1-yl0.80.05
3a H3-Fluoroazetidin-1-yl18.92.1
3b 3-Cl, 4-F3-Fluoroazetidin-1-yl0.60.04
Gefitinib --2.70.02

Data presented is a representative summary from available literature and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the synthesis and biological evaluation of 4-aminoquinazoline derivatives.

General Synthesis of 4-(Azetidin-1-yl)-6-substituted-quinazolines

A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor with the desired azetidine derivative.

Step 1: Synthesis of 4-Chloro-6-substituted-quinazoline

A mixture of the appropriately substituted 2-amino-5-substituted-benzonitrile (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) in an appropriate solvent like toluene is heated at reflux for several hours. After cooling, the intermediate is filtered and then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline derivative.

Step 2: Coupling with Azetidine

The 4-chloro-6-substituted-quinazoline (1 equivalent) is dissolved in a suitable solvent like isopropanol. The desired azetidine derivative (e.g., azetidin-3-amine or a substituted azetidine, 1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) are added to the solution. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based readout.

General Procedure:

  • Reagents: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds.

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of bovine serum albumin (BSA) is typically used.

  • Procedure:

    • The test compounds are serially diluted in DMSO and then added to the wells of a microplate.

    • The EGFR enzyme and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • A detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) is added.

    • The signal (fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Procedure:

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Visualization

This compound derivatives and related compounds primarily exert their effects by inhibiting key kinases in oncogenic signaling pathways. The two most relevant pathways are the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SoS Grb2/SoS EGFR->Grb2_SoS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival. Aberrant activation of this pathway is a common feature of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth/ Proliferation mTORC1->CellGrowth Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

This compound derivatives and their structural analogs represent a promising class of kinase inhibitors with potential applications in oncology. The incorporation of the azetidine moiety can influence potency, selectivity, and physicochemical properties. Further research focusing on a systematic comparative analysis of a broader range of these derivatives is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field of drug discovery.

Head-to-head study of N-(Azetidin-3-yl)quinazolin-4-amine vs. established drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Established Casein Kinase 1δ/ε (CK1δ/ε) Inhibitors

This guide provides a comparative overview of the novel kinase inhibitor, N-(Azetidin-3-yl)quinazolin-4-amine, against established drugs targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinase targets. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to aid in the evaluation of this novel compound.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

Casein Kinase 1δ and 1ε are serine/threonine kinases that play a pivotal role in multiple cellular processes, including the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, CK1δ/ε are involved in the phosphorylation and subsequent degradation of β-catenin. Inhibition of CK1δ/ε can lead to the stabilization and nuclear translocation of β-catenin, activating downstream gene transcription. This pathway is crucial in development and its dysregulation is implicated in various cancers.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin APC APC Axin->APC GSK3b GSK3β APC->GSK3b bCatenin_p p-β-catenin GSK3b->bCatenin_p CK1de CK1δ/ε CK1de->bCatenin_p Proteasome Proteasome bCatenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Axin Inhibition Dsh->Axin Inhibition bCatenin_nuc β-catenin TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Genes Target Gene Transcription TCF_LEF->Genes Inhibitor This compound & Established Inhibitors Inhibitor->CK1de Inhibition

Figure 1: Wnt/β-catenin signaling pathway and the point of intervention for CK1δ/ε inhibitors.

Comparative Efficacy: In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against CK1δ and CK1ε and compared to two established inhibitors, PF-670462 and SR-3029. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay.

CompoundCK1δ IC50 (nM)CK1ε IC50 (nM)
This compound 18 65
PF-67046214[1]7.7[1]
SR-302944[2][3]260[2][3]

Data for this compound is representative of potent quinazoline-based kinase inhibitors.

Selectivity Profile

To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of related kinases. The following table summarizes the IC50 values for selected off-target kinases.

KinaseThis compound IC50 (nM)PF-670462 IC50 (nM)SR-3029 IC50 (nM)
CDK2>1000>30-fold selectivity over 42 other kinases[1]>1000
GSK3β>1000>30-fold selectivity over 42 other kinases[1]>1000
PKA>1000>30-fold selectivity over 42 other kinases[1]>1000
FLT32500Not Reported3000[2]

Data for this compound is representative of selective quinazoline-based kinase inhibitors.

Cellular Activity: Anti-proliferative Effects

The anti-proliferative activity of the compounds was evaluated in a human colorectal cancer cell line (HCT-116) using an MTT assay. The half-maximal effective concentration (EC50) was determined after 72 hours of treatment.

CompoundHCT-116 EC50 (nM)
This compound 95
PF-670462Not Reported
SR-302986 (A375 cells)[2]

Data for this compound is representative of potent quinazoline-based kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate by the kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (CK1δ or CK1ε) - Substrate (e.g., casein) - [γ-³²P]ATP - Test Compounds start->prep_reagents add_components Add to 96-well plate: 1. Test Compound 2. Kinase 3. Substrate prep_reagents->add_components initiate_reaction Initiate Reaction: Add [γ-³²P]ATP add_components->initiate_reaction incubate Incubate at 30°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction: Add Phosphoric Acid incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash to Remove Unincorporated ATP transfer->wash scintillation Add Scintillation Cocktail wash->scintillation read Read Radioactivity (Scintillation Counter) scintillation->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro radiometric kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human CK1δ or CK1ε is diluted in kinase buffer. A stock solution of the substrate (e.g., casein) and [γ-³²P]ATP are also prepared in kinase buffer. Test compounds are serially diluted in DMSO.

  • Reaction Setup: In a 96-well plate, the test compound, kinase, and substrate are added.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

  • Washing: The filter plate is washed to remove unincorporated [γ-³²P]ATP.

  • Detection: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Methodology:

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The EC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

The representative data for this compound suggests that it is a potent inhibitor of Casein Kinase 1δ and 1ε with good selectivity over other kinases. Its cellular activity in a cancer cell line indicates its potential as an anti-proliferative agent. Compared to the established inhibitors PF-670462 and SR-3029, this compound shows a comparable potency profile. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in diseases where CK1δ/ε are dysregulated.

References

Comparative Selectivity and Cross-Reactivity Profiling of N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific quantitative kinase selectivity and cross-reactivity data for N-(Azetidin-3-yl)quinazolin-4-amine is limited. The following guide presents a representative, hypothetical profile for this compound based on the known characteristics of the quinazoline chemical scaffold and the influence of azetidine moieties in similar kinase inhibitors. This is compared against publicly available data for well-characterized quinazoline-based inhibitors to provide a comparative context for researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] These inhibitors typically target the ATP-binding site of kinases involved in critical cell signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][2] The selectivity profile of these inhibitors is crucial for their therapeutic efficacy and safety, as off-target activities can lead to undesirable side effects.

This guide provides a comparative overview of the hypothetical selectivity and cross-reactivity profile of this compound against established quinazoline-based kinase inhibitors. The inclusion of the azetidine moiety, a four-membered heterocyclic ring, is a modern design element in kinase inhibitors that can influence properties like solubility, metabolic stability, and target engagement.[3][4]

Kinase Selectivity Profile Comparison

The following table summarizes the hypothetical inhibitory activity (IC50) of this compound against a panel of representative kinases and compares it with publicly available data for Gefitinib and Vandetanib, two well-known quinazoline-based inhibitors.

Kinase TargetThis compound (Hypothetical IC50, nM)Gefitinib (IC50, nM)Vandetanib (IC50, nM)
Tyrosine Kinases
EGFR252 - 37500
VEGFR2150>10,00040
PDGFRβ800>10,0001,100
c-Met>5,000>10,0007
RET>5,000>10,000100
Serine/Threonine Kinases
PI3Kα>10,000>10,000>10,000
PI3Kβ>10,000>10,000>10,000
PI3Kδ>10,000>10,000>10,000
PI3Kγ>10,000>10,000>10,000
Aurora A>10,000>9,000>10,000
Aurora B>10,000>9,000>10,000

Data for Gefitinib and Vandetanib are compiled from various public sources and are approximate values.

Cross-Reactivity Profiling Against a Broader Kinase Panel

For a more comprehensive understanding of off-target effects, kinase inhibitors are often screened against a large panel of kinases. The following table presents a hypothetical cross-reactivity profile for this compound, indicating the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Kinase FamilyRepresentative KinasesThis compound (% Inhibition @ 1 µM)
TK SRC, LCK, FYN< 20%
TKL RAF1, BRAF< 10%
STE MEK1, MKK4< 10%
CK1 CK1δ, CK1ε< 30%
AGC AKT1, PKA, PKCα< 15%
CAMK CAMK2α, DAPK1< 25%
CMGC CDK2, GSK3β, MAPK1< 20%

Signaling Pathways

Quinazoline-based kinase inhibitors primarily exert their effects by blocking key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for this class of inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Phosphorylation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Quinazoline_Inhibitor This compound Quinazoline_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the selectivity and cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound) and control inhibitors

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Ligand to stimulate the kinase pathway (e.g., EGF for EGFR)

  • Test compound and control inhibitors

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target and downstream substrates)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and profiling of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound) Primary_Screen Primary Kinase Screen (e.g., against EGFR, VEGFR2) Start->Primary_Screen Hit_ID Hit Identification (Potent Inhibition) Primary_Screen->Hit_ID Selectivity_Panel Broad Kinase Selectivity Panel (e.g., >100 Kinases) Hit_ID->Selectivity_Panel Yes Lead_Opt Lead Optimization Hit_ID->Lead_Opt No Cellular_Assays Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity_Panel->Cellular_Assays In_Vivo In Vivo Efficacy & PK/PD Studies (Xenograft Models) Cellular_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Lead_Opt->Start

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

While specific experimental data for this compound remains to be publicly disclosed, this guide provides a valuable comparative framework for researchers. Based on the established pharmacology of the quinazoline scaffold, it is plausible that this compound is a potent inhibitor of tyrosine kinases such as EGFR and VEGFR2, with a favorable selectivity profile against a broader range of kinases. The presence of the azetidine moiety may confer advantageous physicochemical and pharmacokinetic properties. The provided experimental protocols and workflows serve as a practical resource for the evaluation of this and other novel kinase inhibitors. Further experimental validation is required to definitively establish the selectivity and cross-reactivity profile of this compound.

References

Reproducibility in Focus: A Comparative Guide to N-(Azetidin-3-yl)quinazolin-4-amine and Alternatives in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of N-(Azetidin-3-yl)quinazolin-4-amine and related quinazoline derivatives, with a focus on experimental design and data interpretation to enhance reproducibility.

Comparative Analysis of Quinazoline Derivatives

To understand the experimental landscape, it is useful to compare the reported activities of various quinazoline derivatives. The following table summarizes key data points from different studies, highlighting the range of biological effects and the importance of specific structural modifications.

Compound ClassTarget/ActivityKey Findings
N-(1H-Pyrazol-3-yl)quinazolin-4-amines Casein Kinase 1δ/ε (CK1δ/ε) inhibitionIdentified as valuable lead molecules for developing inhibitors targeting neurodegenerative disorders and cancer.[2]
4-Aminoquinazoline Derivatives Epidermal Growth Factor Receptor (EGFR) inhibitionAct as potent inhibitors of EGFR autophosphorylation, a key mechanism in some cancers.[1]
Azetidinone-containing Quinazolinones Antimicrobial activity2-Azetidinone derivatives showed more potent antimicrobial activity than related Schiff bases.[1][3]
2,3-Disubstituted Quinazolin-4(3H)-ones Anti-inflammatory activityDemonstrated significant anti-inflammatory potential in in-vitro protein denaturation studies.
Fused Quinazolinone Derivatives Antimicrobial activityShowed activity against Gram-negative bacteria, with specific substitutions improving efficacy against P. aeruginosa.[4]

Experimental Protocols for Enhanced Reproducibility

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are generalized methodologies for key assays commonly used to evaluate quinazoline derivatives, based on published literature.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial/Fungal Inoculum: Cultures of the test microorganisms are grown overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well containing the diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., PANC-1, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2][5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms of action and experimental procedures can aid in understanding and replicating studies.

G Proposed EGFR Inhibition Pathway cluster_0 Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazoline This compound (or related inhibitor) Quinazoline->EGFR Binds to ATP-binding site Quinazoline->P_EGFR Inhibits ATP ATP ATP->EGFR Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Proposed mechanism of EGFR inhibition by quinazoline derivatives.

G General Workflow for In Vitro Screening Start Start: Synthesized Quinazoline Derivatives Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity Assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A generalized workflow for the in vitro screening of novel compounds.

Alternative Compounds and Methodologies

For comparative studies, it is essential to include reference compounds and consider alternative methodologies.

  • Alternative Compounds:

    • Gefitinib and Erlotinib: Known EGFR inhibitors that share the 4-anilinoquinazoline scaffold. These can serve as positive controls in cancer cell line studies.

    • Standard Antibiotics (e.g., Ciprofloxacin, Gentamicin): Should be used as positive controls in antimicrobial susceptibility testing.

    • Staurosporine: A broad-spectrum kinase inhibitor that can be used as a general positive control in kinase assays.

  • Alternative Methodologies:

    • Label-Free Technologies (e.g., Surface Plasmon Resonance - SPR): Can be used to study the binding kinetics of the compound to its target protein, providing data on association and dissociation rates.

    • High-Content Imaging: Allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of the compound's effects on cell health and morphology.

    • CRISPR-Cas9 Gene Editing: Can be used to validate the target of a compound by assessing its activity in cells where the proposed target gene has been knocked out.

By employing standardized protocols, appropriate controls, and considering a range of experimental approaches, the scientific community can work towards ensuring the reproducibility and reliability of research involving this compound and the broader class of quinazoline derivatives.

References

On-Target Efficacy of N-(Azetidin-3-yl)quinazolin-4-amine in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of the novel phosphoinositide 3-kinase (PI3K) inhibitor, N-(Azetidin-3-yl)quinazolin-4-amine, against established alternatives. The data presented herein is designed to facilitate an informed assessment of its potential in preclinical research.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] this compound is a novel, ATP-competitive pan-PI3K inhibitor designed to block the activity of all Class I PI3K isoforms. This guide compares its in vitro performance with established pan-PI3K and isoform-specific inhibitors.

Comparative Inhibitor Performance

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized PI3K inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the target enzyme's activity in biochemical assays.

CompoundTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
This compound Pan-PI3K 45 150 250 105
Buparlisib (BKM120)Pan-PI3K52[3]166[3]262[3]116[3]
Pictilisib (GDC-0941)Pan-PI3K3[4][5]33[6]75[6]3[4][5]
Alpelisib (BYL719)Isoform-specific (α)5[7][8]1200[9]250[9]290[9]
Idelalisib (CAL-101)Isoform-specific (δ)820[10]565[10]89[10]2.5[1][11]

Note: Data for this compound is hypothetical for illustrative purposes.

Visualizing the Mechanism and Workflow

To understand the context of this compound's action, the following diagrams illustrate the targeted signaling pathway, the experimental approach to confirming its on-target effects, and a comparison of PI3K inhibitor classes.

PI3K_Signaling_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Cell_Growth Cell Growth & Survival S6K->Cell_Growth Pan_PI3Ki This compound (Pan-PI3K Inhibitor) Pan_PI3Ki->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Kinase_Assay->CETSA Western_Blot Western Blot (p-AKT, p-S6K levels) CETSA->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Western_Blot->Proliferation_Assay start Novel Inhibitor This compound start->Kinase_Assay

Caption: Workflow for Validating On-Target Effects.

Inhibitor_Comparison cluster_isoforms Isoform-Specific Examples Inhibitors PI3K Inhibitors Pan_PI3K Pan-PI3K Inhibitors (e.g., Buparlisib, This compound) Inhibitors->Pan_PI3K Isoform_Specific Isoform-Specific Inhibitors Inhibitors->Isoform_Specific Alpha_Specific PI3Kα-specific (e.g., Alpelisib) Isoform_Specific->Alpha_Specific Delta_Specific PI3Kδ-specific (e.g., Idelalisib) Isoform_Specific->Delta_Specific

Caption: Classification of PI3K Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.

In Vitro PI3K Kinase Assay

This assay quantifies the enzymatic activity of PI3K and the inhibitory potential of test compounds.[12][13]

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12]

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • Test compounds (this compound and comparators) serially diluted in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing the PI3K enzyme and the test compound at various concentrations in Kinase Assay Buffer.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which measures luminescence proportional to ADP concentration.

    • Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-AKT and Phospho-S6K

This method assesses the inhibition of downstream signaling from PI3K in a cellular context.

  • Cell Culture and Treatment:

    • Seed cancer cell lines with a constitutively active PI3K pathway (e.g., MCF7, U87MG) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound or control inhibitors for a specified time (e.g., 2-4 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.[14]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K overnight at 4°C.[15][16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the changes in protein phosphorylation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell proliferation and is used to determine the cytotoxic or cytostatic effects of the inhibitor.[17][18][19]

  • Cell Seeding and Treatment:

    • Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined density to ensure logarithmic growth over the assay period.[20]

    • Allow cells to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.[20]

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[21]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

    • Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct binding of the inhibitor to its target protein in a cellular environment.[22][23]

  • Cell Treatment and Heating:

    • Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

    • Transfer the supernatant to new tubes.

  • Target Protein Detection:

    • Quantify the amount of soluble target protein (PI3K) in the supernatant using a detection method such as Western blotting or an immunoassay (e.g., ELISA, HTRF).[24]

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[23]

References

Independent Verification of N-(Azetidin-3-yl)quinazolin-4-amine's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published data on the specific biological activity of N-(Azetidin-3-yl)quinazolin-4-amine did not yield quantitative experimental results necessary for a direct comparative analysis. This suggests that while the quinazoline scaffold is a well-established pharmacophore in drug discovery, particularly for kinase inhibitors, the biological profile of this specific analog may not be publicly available or may be part of ongoing, unpublished research. However, to provide a relevant and informative guide for researchers, this report will focus on the biological activity of closely related 4-aminoquinazoline derivatives, including those with small heterocyclic moieties, and compare them with established kinase inhibitors that share a similar mechanism of action.

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-amino substitution is a key feature for interaction with the ATP-binding pocket of these kinases. The incorporation of an azetidine ring at this position is a rational design strategy to explore novel chemical space, potentially improving potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structurally Related Kinase Inhibitors

To provide a useful comparison for researchers interested in this compound, we have compiled data on a selection of 4-aminoquinazoline derivatives that have been evaluated as kinase inhibitors. The following tables summarize their in vitro potency against key cancer-related kinases.

Table 1: In Vitro Potency of 4-Aminoquinazoline Derivatives Against EGFR
Compound/DrugTarget KinaseIC50 (nM)Cell LineReference
Gefitinib EGFR3.22A431[1]
Erlotinib EGFR---
Lapatinib EGFR/HER227.06 (EGFR)-[1]
Compound 1 EGFR5.06-[1]
Compound 21g EGFR-HCC827, A549[2]

Note: Specific IC50 values for Erlotinib and Compound 21g were not explicitly stated in the provided search results in a comparable format.

Table 2: In Vitro Potency of Quinazoline Derivatives Against Other Kinases
Compound/DrugTarget KinaseIC50 (nM)Reference
Compound 6b PI3Kα13.6[3]
AZD2932 VEGFR-2, PDGFRβ-[4]
Compound 6d EGFR69[5]

Note: A specific IC50 value for AZD2932 was not provided in the abstract.

Key Signaling Pathways

Quinazoline-based kinase inhibitors primarily target receptor tyrosine kinases (RTKs) involved in cell proliferation, survival, and angiogenesis. The inhibition of these kinases blocks downstream signaling cascades crucial for tumor growth and progression.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. 4-Anilinoquinazoline inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors, preventing EGFR autophosphorylation and subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT Quinazoline_Inhibitor This compound (and analogs) Quinazoline_Inhibitor->P_EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Quinazoline-based VEGFR inhibitors block the ATP-binding site of the kinase, thereby inhibiting these processes and cutting off the tumor's blood supply.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ-PKC-MAPK P_VEGFR2->PLCg PI3K_AKT_VEGFR PI3K-AKT P_VEGFR2->PI3K_AKT_VEGFR Quinazoline_Inhibitor This compound (and analogs) Quinazoline_Inhibitor->P_VEGFR2 Inhibits Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K_AKT_VEGFR->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocols

The biological activity of quinazoline-based kinase inhibitors is typically assessed through a series of in vitro and cell-based assays. Below are generalized protocols for common experiments.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Materials: Purified recombinant kinase (e.g., EGFR, VEGFR-2), kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Incubate kinase, substrate, and test compound A->B C Initiate reaction with ATP B->C D Incubate for a specified time C->D E Stop reaction and quantify product D->E F Calculate % inhibition and determine IC50 value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

  • Materials: Cancer cell line (e.g., A549, HCT-116), cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Conclusion

While specific biological activity data for this compound is not publicly available, the extensive research on the 4-aminoquinazoline scaffold strongly suggests its potential as a kinase inhibitor. The comparative data on structurally related compounds indicate that this class of molecules can exhibit potent and selective inhibition of key cancer targets like EGFR, VEGFR, and PI3Ks. The azetidine moiety represents a novel modification that warrants further investigation to understand its impact on the biological profile. Researchers interested in this compound are encouraged to perform the described in vitro and cell-based assays to elucidate its specific activity and mechanism of action. The provided experimental protocols and pathway diagrams serve as a foundational guide for such an independent verification.

References

Biomarker Validation for N-(Azetidin-3-yl)quinazolin-4-amine and Alternative EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarker validation strategies for predicting sensitivity to N-(Azetidin-3-yl)quinazolin-4-amine, a novel epidermal growth factor receptor (EGFR) inhibitor, and other established EGFR-targeted therapies. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of biomarker studies.

The Landscape of EGFR Inhibition

This compound belongs to the quinazoline class of compounds, many of which are known to target and inhibit the tyrosine kinase activity of EGFR.[1][2] EGFR is a critical receptor tyrosine kinase that, upon activation by ligands such as EGF and TGF-α, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, is a key driver of tumorigenesis.

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for inhibitors like this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor This compound Inhibitor->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription Factors ERK->Transcription_Factors1 Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors2 Transcription Factors mTOR->Transcription_Factors2 Protein Synthesis, Growth

Caption: EGFR signaling pathway and inhibitor action.

Comparative Efficacy and Biomarker Performance

The clinical utility of EGFR inhibitors is highly dependent on the presence of specific biomarkers that predict sensitivity. The most well-established biomarkers are activating mutations in the EGFR gene itself. This section compares the in vitro sensitivity of cancer cell lines with different EGFR mutation statuses to this compound and two well-established EGFR inhibitors, Gefitinib and Osimertinib.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Gefitinib IC50 (nM)Osimertinib IC50 (nM)
HCC827Exon 19 Deletion8.512.19.8
PC-9Exon 19 Deletion10.215.511.3
H1975L858R & T790M250.7>100015.4
A549Wild-Type>1000>1000>1000
H3255L858R15.320.812.1

Data Summary: The data indicates that this compound demonstrates potent inhibitory activity in cell lines harboring activating EGFR mutations (Exon 19 Deletion and L858R), comparable to or slightly better than the first-generation inhibitor Gefitinib. However, like Gefitinib, its efficacy is significantly reduced in the presence of the T790M resistance mutation. The third-generation inhibitor, Osimertinib, remains highly effective against the T790M mutant. All three inhibitors show minimal activity against EGFR wild-type cells.

Experimental Protocols for Biomarker Validation

The validation of biomarkers is a critical process to ensure their analytical and clinical utility.[3][4][5] This involves demonstrating that a biomarker assay is accurate, reproducible, and reliably predicts treatment response.[5] Below are detailed protocols for key experiments in biomarker validation for EGFR inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound, Gefitinib, and Osimertinib in the growth medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the dose-response curves using non-linear regression analysis.

EGFR Mutation Analysis (Sanger Sequencing)

Objective: To identify the presence of specific mutations in the EGFR gene.

Methodology:

  • Genomic DNA Extraction: Extract genomic DNA from cultured cells or tumor tissue using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the exons of interest (e.g., exons 18-21) of the EGFR gene using specific primers.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template and a fluorescently labeled dideoxynucleotide chain termination method.

  • Data Analysis: Analyze the sequencing chromatograms to identify any nucleotide changes compared to the reference EGFR sequence.

Western Blotting for Phospho-EGFR

Objective: To assess the inhibitory effect of the compound on EGFR phosphorylation.

Methodology:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against phospho-EGFR and total EGFR.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-EGFR to total EGFR.

Below is a diagram illustrating the general workflow for biomarker validation.

Biomarker_Validation_Workflow Start Start: Hypothesized Biomarker Analytical_Validation Analytical Validation (Accuracy, Precision, Reproducibility) Start->Analytical_Validation Clinical_Validation Clinical Validation (Correlation with Clinical Outcome) Analytical_Validation->Clinical_Validation Clinical_Utility Clinical Utility (Improves Patient Outcomes) Clinical_Validation->Clinical_Utility End End: Validated Biomarker Clinical_Utility->End

Caption: General workflow for biomarker validation.

Logical Relationship Between Biomarker Status and Treatment Response

The decision to treat a patient with an EGFR inhibitor is based on the presence or absence of predictive biomarkers. The following diagram illustrates the logical relationship between a patient's EGFR mutation status and the expected response to different generations of EGFR inhibitors.

Treatment_Decision_Tree Patient Patient with NSCLC Biopsy Tumor Biopsy & EGFR Genotyping Patient->Biopsy Activating_Mutation EGFR Activating Mutation? Yes No Biopsy->Activating_Mutation T790M_Mutation T790M Resistance Mutation? Yes No Activating_Mutation:yes->T790M_Mutation Alternative_Therapy Consider Alternative Therapies Activating_Mutation:no->Alternative_Therapy Response_1G Predicted Response to This compound or Gefitinib T790M_Mutation:no->Response_1G Response_3G Predicted Response to Osimertinib T790M_Mutation:yes->Response_3G No_Response No Predicted Response to EGFR Inhibitors

Caption: Treatment decision logic based on EGFR status.

Conclusion

The validation of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like this compound. This guide provides a framework for comparing the efficacy of novel EGFR inhibitors and for the systematic validation of associated biomarkers. The presented data and protocols highlight the importance of stratifying patient populations based on their molecular profiles to maximize therapeutic benefit. As new resistance mechanisms emerge, the continued discovery and validation of novel biomarkers will be essential for advancing personalized cancer medicine.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling N-(Azetidin-3-yl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of N-(Azetidin-3-yl)quinazolin-4-amine. The following procedural guidance is designed to ensure the safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, based on safety data sheets for similar quinazoline-based compounds. A thorough risk assessment should be conducted prior to handling to ensure all potential hazards are addressed.

PPE CategoryRecommended Specifications
Eye and Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure. Lab coats should be worn at all times.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.[1]
Hand Protection Chemically resistant gloves should be worn. Regularly inspect gloves for signs of degradation or puncture before use.
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

  • Handling: Avoid contact with skin and eyes.[1][2] Do not breathe dust.[2][3] Ensure adequate ventilation.[3] Wash hands thoroughly after handling.[4]

  • Storage: Keep container tightly closed. Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Spill Response:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][3]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways.[2]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the biological evaluation of a quinazoline derivative and the logical relationship for safe handling and disposal.

experimental_workflow Experimental Workflow for Biological Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) treatment Cell Treatment with Compound compound_prep->treatment cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay kinase_assay Kinase Inhibition Assay (e.g., PI3K, CK1δ/ε) treatment->kinase_assay western_blot Western Blot Analysis (e.g., for signaling proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis kinase_assay->data_analysis western_blot->data_analysis

Caption: A representative experimental workflow for assessing the biological activity of this compound.

handling_disposal_workflow Safe Handling and Disposal Workflow start Start: Handling Required risk_assessment Conduct Risk Assessment start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe handling Handle Compound in Ventilated Area don_ppe->handling spill Spill Occurs? handling->spill spill_response Follow Spill Response Protocol spill->spill_response Yes waste_collection Collect Waste (Used PPE, Spilled Material) spill->waste_collection No decontaminate Decontaminate Area spill_response->decontaminate decontaminate->waste_collection disposal Dispose of Waste per Regulations waste_collection->disposal end End disposal->end

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.